2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWMQSSSRSHOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328032 | |
| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32664-14-5 | |
| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32664-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
Abstract
This technical guide provides a comprehensive examination of the . Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this versatile synthetic intermediate. The guide details experimental protocols for characterization, explains the scientific rationale behind these methods, and presents data in a clear, accessible format. By synthesizing information from established analytical techniques and scientific literature, this paper serves as an authoritative resource for the effective application of this compound in research and development.
Introduction: The Strategic Importance of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
The 2-oxazoline moiety is a cornerstone in modern organic synthesis, valued for its role as a directing group, a chiral auxiliary, and a stable precursor to other functional groups. The subject of this guide, 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, is of particular interest due to the synergistic functionalities it possesses. The bromophenyl group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the 4,4-dimethyl-2-oxazoline ring provides steric hindrance and stability, influencing the compound's reactivity and physical properties. A thorough understanding of its physicochemical characteristics is therefore essential for its successful implementation in multi-step synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4]
Core Physicochemical Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application. This section summarizes the key physicochemical parameters of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline.
Table 1: Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline and Related Analogues
| Property | 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline | 4,4-Dimethyl-2-phenyl-2-oxazoline (Analogue) |
| Molecular Formula | C₁₁H₁₂BrNO | C₁₁H₁₃NO[5] |
| Molecular Weight | 254.12 g/mol | 175.23 g/mol [6] |
| Appearance | White to off-white solid (predicted) | Liquid (at room temperature)[5] |
| Melting Point | Not available | 20-24 °C[5] |
| Boiling Point | Not available | 124 °C at 20 mmHg[5] |
| Density | Not available | 1.025 g/mL at 25 °C[5] |
| Refractive Index | Not available | n20/D 1.5322[5] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Soluble in organic solvents. |
Experimental Characterization Protocols
The following protocols provide detailed, step-by-step methodologies for the characterization of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.
Melting Point Determination
Causality: The melting point is a crucial first indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.[7]
Protocol:
-
A small, dry sample of the compound is finely powdered.
-
The sample is packed into a capillary tube to a height of 2-3 mm.[7][8]
-
The capillary tube is placed in a calibrated melting point apparatus.[9]
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[7][8]
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
Spectroscopic Analysis
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[10][11][12]
¹H NMR Protocol:
-
Approximately 5-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.[10][13]
-
The solution is filtered through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[11][13]
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.[10]
-
The ¹H NMR spectrum is acquired and processed.
Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.[14][15] Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.[14][16][17]
ATR-FTIR Protocol:
-
A background spectrum of the clean ATR crystal is recorded.[16]
-
A small amount of the solid sample is placed on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[18]
-
The IR spectrum is recorded.
-
The crystal is cleaned with a suitable solvent after the measurement.[18]
Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can aid in structural elucidation.[19][20][21][22][23]
Electron Ionization (EI) MS Protocol:
-
A dilute solution of the sample in a volatile solvent is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[22]
-
The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20][21]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Visualization of Workflows and Relationships
Caption: Workflow for the physicochemical characterization of the target compound.
Caption: Relationship between molecular features and synthetic applications.
Conclusion
This technical guide provides a foundational understanding of the and the experimental protocols for their determination. A thorough characterization of this compound is critical for its effective use as a synthetic intermediate. The methodologies and data presented herein offer a framework for quality control and a deeper insight into the behavior of this molecule, empowering researchers to leverage its full potential in the synthesis of novel compounds for pharmaceutical and material science applications.
References
- 1. Poly(2-oxazoline)s: From fundamental research to biomedical applications - American Chemical Society [acs.digitellinc.com]
- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4-ジメチル-2-フェニル-2-オキサゾリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,4-Dimethyl-2-phenyl-2-oxazoline | C11H13NO | CID 289239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 12. organomation.com [organomation.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS Number: 32664-14-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole, a key heterocyclic intermediate in synthetic organic chemistry. With applications in the development of pharmacologically active compounds, a thorough understanding of its synthesis and analytical profile is paramount. This document outlines a reliable synthetic protocol and details the expected outcomes from standard characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction and Synthetic Strategy
2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a member of the oxazoline class of heterocyclic compounds. The oxazoline moiety serves as a versatile functional group in organic synthesis, acting as a directing group in asymmetric catalysis and as a protecting group for carboxylic acids. Notably, this compound has been identified as a potential substituent in the synthesis of novel benzodiazepine γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[1]
A robust and widely adopted method for the synthesis of 2-aryl-oxazolines involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivatives. For the synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole, a logical and field-proven approach is the reaction of 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol. This reaction proceeds through the formation of an intermediate hydroxy amide, which then undergoes dehydrative cyclization to yield the target oxazoline.
The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amino group of the amino alcohol. The subsequent intramolecular cyclization is often facilitated by a dehydrating agent or by heating, leading to the thermodynamically stable five-membered oxazoline ring.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Physicochemical and Safety Data
A summary of the key physical and chemical properties, as well as the safety information, for 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole is provided in the table below. This information is critical for proper handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 32664-14-5 | [2] |
| Molecular Formula | C₁₁H₁₂BrNO | [2] |
| Molecular Weight | 254.12 g/mol | [2] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | [3] |
| Purity | ≥96% (typical commercial grade) | [2] |
| Storage | Store at room temperature in a dark, inert atmosphere. | [2][3] |
| Signal Word | Warning | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of 2-aryl-oxazolines and are adapted for the specific target compound.
Synthesis of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
This protocol is adapted from a general and reliable method for the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines.
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
2-Amino-2-methyl-1-propanol
-
Dichloromethane (CH₂Cl₂) (dry)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Formation of 4-Bromobenzoyl Chloride: In a fume hood, a mixture of 4-bromobenzoic acid (1 equivalent) and thionyl chloride (3 equivalents) is carefully heated to reflux for 4-8 hours under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure to yield crude 4-bromobenzoyl chloride as an oil or low-melting solid.
-
Amidation: The crude 4-bromobenzoyl chloride is dissolved in dry dichloromethane. The solution is cooled in an ice bath. A solution of 2-amino-2-methyl-1-propanol (2 equivalents) in dry dichloromethane is added dropwise to the cooled solution with vigorous stirring. A white precipitate will form immediately. The resulting slurry is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is filtered to remove any precipitated salts. The filtrate is washed sequentially with water (2x) and brine (1x), and then dried over anhydrous magnesium sulfate.
-
Cyclization: The solvent is removed under reduced pressure to yield the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-4-bromobenzamide. This intermediate is then treated with an excess of thionyl chloride and heated to reflux to effect the dehydrative cyclization.
-
Final Purification: After completion of the cyclization, excess thionyl chloride is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product.
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the product is a solid, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.
Expected Characterization Data
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the oxazoline ring and its substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 2H | Aromatic protons ortho to the oxazoline ring |
| ~ 7.55 | d | 2H | Aromatic protons meta to the oxazoline ring |
| ~ 4.10 | s | 2H | -OCH₂- of the oxazoline ring |
| ~ 1.35 | s | 6H | Two methyl groups (-C(CH₃)₂) |
Rationale: The aromatic protons will appear as two doublets due to the para-substitution pattern. The protons on the carbon adjacent to the oxygen in the oxazoline ring will appear as a singlet, and the two equivalent methyl groups will also appear as a singlet.
Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 | C=N (oxazoline ring) |
| ~ 132 | Aromatic C-Br |
| ~ 131 | Aromatic CH |
| ~ 129 | Aromatic CH |
| ~ 127 | Aromatic C attached to oxazoline |
| ~ 79 | -OCH₂- of the oxazoline ring |
| ~ 68 | Quaternary carbon -C(CH₃)₂ |
| ~ 28 | Methyl carbons (-C(CH₃)₂) |
Rationale: The imine carbon of the oxazoline ring will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine being significantly affected. The aliphatic carbons of the oxazoline ring and the methyl groups will appear in the upfield region.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2960 | Strong | Aliphatic C-H stretch (methyl groups) |
| ~ 1650 | Strong | C=N stretch (oxazoline ring) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (oxazoline ring) |
| ~ 1070 | Strong | C-N stretch |
| ~ 1010 | Strong | C-Br stretch |
Rationale: The strong C=N stretch is a key diagnostic peak for the oxazoline ring. The presence of aromatic and aliphatic C-H stretches, as well as the C-O and C-N stretches of the heterocyclic ring, will further confirm the structure.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 253/255 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one bromine atom. |
| 183/185 | Fragment corresponding to the loss of the dimethyl-dihydrooxazole moiety. |
| 155/157 | Further fragmentation of the bromophenyl group. |
Rationale: The most prominent feature will be the pair of molecular ion peaks with approximately equal intensity, separated by two mass units, which is the signature of a monobrominated compound. The fragmentation pattern will likely involve the cleavage of the bond between the aromatic ring and the oxazoline ring.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 32664-14-5). By following the outlined protocols and understanding the expected analytical data, researchers can confidently prepare and verify the identity and purity of this important synthetic intermediate. The self-validating nature of combining these spectroscopic techniques ensures a high degree of confidence in the final product, which is essential for its use in further research and development, particularly in the field of medicinal chemistry.
References
Introduction: The Versatility and Significance of 2-Aryl-4,4-dimethyl-2-oxazolines
An In-depth Technical Guide to the Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines for Researchers, Scientists, and Drug Development Professionals
2-Aryl-4,4-dimethyl-2-oxazolines are a prominent class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their rigid structure, coupled with the chiral environment that can be readily introduced at the 4- and 5-positions, makes them invaluable as chiral ligands in asymmetric catalysis.[1][2][3] The oxazoline ring is a privileged structural motif found in numerous natural products and bioactive molecules, exhibiting a wide range of pharmaceutical activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Furthermore, these compounds serve as crucial synthetic intermediates and protecting groups in organic synthesis.[5][6] The 4,4-dimethyl substitution provides steric bulk, which can enhance stereoselectivity in catalytic applications and improve the stability of the oxazoline ring. This guide provides an in-depth exploration of the primary synthetic pathways to access these valuable compounds, focusing on the underlying mechanisms and practical considerations for laboratory synthesis.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the 2-aryl-4,4-dimethyl-2-oxazoline ring system is most commonly achieved through the cyclization of a precursor containing both the arylcarboxamide and the 2-hydroxy-2-methylpropylamine moieties. The choice of starting materials and reaction conditions dictates the efficiency, substrate scope, and overall practicality of the synthesis. Herein, we discuss the most prevalent and robust methods.
Dehydrative Cyclization of N-(2-Hydroxy-2-methylpropyl)benzamides
The most direct and widely employed route to 2-aryl-4,4-dimethyl-2-oxazolines is the dehydrative cyclization of the corresponding N-(2-hydroxy-2-methylpropyl)benzamide intermediate.[2][4] This precursor is readily prepared by the acylation of 2-amino-2-methyl-1-propanol with a suitable benzoyl derivative (e.g., benzoyl chloride or benzoic acid). The critical step is the subsequent intramolecular cyclization, which involves the activation of the hydroxyl group to facilitate its departure as a water molecule.
The mechanism of this transformation is highly dependent on the choice of dehydrating agent or catalyst. Generally, the process can proceed through two main pathways: activation of the hydroxyl group or activation of the amide carbonyl group.
-
Hydroxyl Group Activation (Dominant Pathway): In the presence of an acid catalyst or a dehydrating agent like thionyl chloride (SOCl₂), the hydroxyl group is protonated or converted into a better leaving group (e.g., a chlorosulfite ester).[2] This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the activated hydroxyl group, leading to the formation of the oxazoline ring. Stereochemical studies have shown that this pathway often proceeds with an inversion of configuration at the stereocenter, supporting an SN2-type mechanism.[4]
-
Amide Carbonyl Activation: Alternatively, the amide carbonyl oxygen can be activated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as the intramolecular nucleophile.
Triflic acid (TfOH) has been reported as a highly effective catalyst for this transformation, promoting dehydrative cyclization under relatively mild conditions and generating water as the only byproduct.[4]
Step-by-Step Methodology:
-
Amide Formation: To a solution of 2-amino-2-methyl-1-propanol (1.2 equivalents) in dichloromethane (DCM), add the desired benzoic acid (1.0 equivalent) and a coupling agent such as EDC (1.5 equivalents) and HOBt (1.5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)benzamide.
-
Cyclization: Dissolve the crude amide in DCM. Cool the solution to 0 °C and add triflic acid (10 mol%) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-4,4-dimethyl-2-oxazoline.
| Aryl Substituent | Typical Yield (%) | Reference |
| Phenyl | >90 | [4] |
| 4-Methoxyphenyl | >90 | [4] |
| 4-Nitrophenyl | >85 | [4] |
| 4-Chlorophenyl | >90 | [4] |
Synthesis from Aryl Nitriles and 2-Amino-2-methyl-1-propanol
The reaction of aryl nitriles with 2-amino-2-methyl-1-propanol offers a more atom-economical route to 2-aryl-4,4-dimethyl-2-oxazolines, as it avoids the pre-formation of the amide. This reaction is typically catalyzed by a Lewis acid, such as ZnCl₂ or Cu(I) complexes, and often requires elevated temperatures.[3][6]
The Lewis acid catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom. The amino group of 2-amino-2-methyl-1-propanol then attacks the nitrile carbon. A series of proton transfers and intramolecular cyclization, with the elimination of ammonia, leads to the formation of the oxazoline ring.
A recent development in this area is the use of magnetically recoverable palladium nanoparticles supported on iron oxide (Pd/Fe₃O₄) as a heterogeneous catalyst.[5] This system offers the advantages of high catalytic activity and easy separation of the catalyst from the reaction mixture using an external magnet, facilitating catalyst recycling.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine the aryl nitrile (1.0 mmol), 2-amino-2-methyl-1-propanol (1.2 mmol), Pd/Fe₃O₄ catalyst (1.5 mol%), and toluene (3 mL).
-
Reaction: Heat the mixture at 100 °C for 10 hours.
-
Catalyst Recovery: After cooling to room temperature, add ethyl acetate and place a strong magnet on the outside of the flask to immobilize the catalyst. Decant the solution.
-
Work-up and Purification: Wash the catalyst with ethyl acetate. Combine the organic fractions and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product. The catalyst can be washed with ether, dried, and reused.[5]
| Aryl Nitrile | Catalyst | Yield (%) | Reference |
| Benzonitrile | Pd/Fe₃O₄ | 92 | [5] |
| 4-Chlorobenzonitrile | Pd/Fe₃O₄ | 90 | [5] |
| 4-Methylbenzonitrile | Pd/Fe₃O₄ | 88 | [5] |
| 2-Naphthonitrile | Pd/Fe₃O₄ | 85 | [5] |
Alternative Synthetic Routes
While the two methods described above are the most common, other strategies have been developed for the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines.
-
From Aryl Aldehydes: Aryl aldehydes can react with 2-amino-2-methyl-1-propanol to form an intermediate oxazolidine, which is then oxidized to the oxazoline using reagents like N-bromosuccinimide (NBS) or iodine.[3][6]
-
From Oxetanes: A catalytic protocol using indium triflate (In(OTf)₃) has been developed for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines.[7][8][9] This method is notable for its mild conditions and tolerance of a wide range of functional groups.[7]
Purification and Characterization
Purification of 2-aryl-4,4-dimethyl-2-oxazolines is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Distillation can also be employed for purification, especially for removing residual water and other impurities.[10][11] It has been reported that treating the crude oxazoline with a dialkyl phosphite or a halosilane prior to distillation can effectively remove water.[10]
Characterization is routinely performed using standard spectroscopic techniques:
-
¹H NMR: The diastereotopic methylene protons of the oxazoline ring typically appear as two distinct signals around 4.0-4.5 ppm, while the gem-dimethyl protons appear as a singlet around 1.2-1.4 ppm.
-
¹³C NMR: The characteristic signals include the imine carbon (C=N) around 160-165 ppm, the methylene carbon around 70-80 ppm, and the quaternary carbon of the gem-dimethyl group around 65-70 ppm.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.
Conclusion and Future Outlook
The synthesis of 2-aryl-4,4-dimethyl-2-oxazolines is a well-established field with several reliable and efficient methods available to chemists. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The classic dehydrative cyclization of N-(2-hydroxy-2-methylpropyl)benzamides remains a robust and high-yielding approach. For atom economy and directness, the catalyzed reaction of aryl nitriles with 2-amino-2-methyl-1-propanol is an attractive alternative, especially with the advent of recyclable heterogeneous catalysts. As the demand for enantiomerically pure chiral ligands and complex bioactive molecules continues to grow, the development of even more efficient, sustainable, and stereoselective methods for the synthesis of these valuable heterocyclic compounds will undoubtedly remain an active area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides | MDPI [mdpi.com]
- 7. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 11. US3326929A - Process for the purification of delta2-oxazolines - Google Patents [patents.google.com]
Spectroscopic Profile of 4,4-dimethyl-2-(4-bromophenyl)oxazoline: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4,4-dimethyl-2-(4-bromophenyl)oxazoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. The interpretation of this data is crucial for its structural elucidation and quality control in synthetic applications.
Introduction
4,4-dimethyl-2-(4-bromophenyl)oxazoline is a member of the oxazoline class of compounds, which are five-membered heterocyclic rings containing one oxygen and one nitrogen atom. The oxazoline moiety is a versatile functional group in organic synthesis, often utilized as a chiral auxiliary, a protecting group for carboxylic acids, and as a directing group in asymmetric catalysis. The presence of a bromophenyl substituent provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized 4,4-dimethyl-2-(4-bromophenyl)oxazoline. This guide will present and interpret the key spectroscopic data for this compound, drawing upon established principles of spectroscopic analysis and comparative data from analogous structures.
Molecular Structure and Key Features
The structural formula of 4,4-dimethyl-2-(4-bromophenyl)oxazoline is presented below. Key structural features that give rise to its characteristic spectroscopic signals include:
-
4,4-dimethyl group: Two magnetically equivalent methyl groups attached to a quaternary carbon.
-
Oxazoline ring: A five-membered heterocycle with a C=N double bond.
-
4-bromophenyl group: A para-substituted aromatic ring.
Figure 1. Molecular structure of 4,4-dimethyl-2-(4-bromophenyl)oxazoline.
Spectroscopic Data and Interpretation
Due to the limited availability of directly published experimental spectra for 4,4-dimethyl-2-(4-bromophenyl)oxazoline, the following data and interpretations are based on established chemical shift and fragmentation patterns of closely related analogs, such as 4,4-dimethyl-2-phenyl-2-oxazoline, and theoretical predictions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | Doublet | 2H | Ar-H (ortho to C=N) | Protons on the aromatic ring ortho to the electron-withdrawing oxazoline group are deshielded and appear as a doublet due to coupling with the meta protons. |
| ~7.60 | Doublet | 2H | Ar-H (meta to C=N) | Protons on the aromatic ring meta to the oxazoline group are also deshielded and appear as a doublet due to coupling with the ortho protons. The para-bromo substituent has a smaller effect on their chemical shift. |
| ~4.10 | Singlet | 2H | -CH₂- (oxazoline ring) | The two protons of the methylene group in the oxazoline ring are chemically equivalent and appear as a singlet. |
| ~1.35 | Singlet | 6H | 2 x -CH₃ | The six protons of the two equivalent methyl groups at the C4 position appear as a sharp singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,4-dimethyl-2-(4-bromophenyl)oxazoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Figure 2. Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=N (oxazoline) | The imine carbon is significantly deshielded and appears at a low field. |
| ~132 | Ar-C (ipso to C=N) | The aromatic carbon directly attached to the oxazoline ring. |
| ~131 | Ar-C (meta to C=N) | The aromatic carbons meta to the oxazoline substituent. |
| ~129 | Ar-C (ortho to C=N) | The aromatic carbons ortho to the oxazoline substituent. |
| ~126 | Ar-C (ipso to Br) | The aromatic carbon bearing the bromine atom is deshielded. |
| ~79 | -O-C(CH₃)₂- (oxazoline) | The quaternary carbon of the oxazoline ring bonded to oxygen. |
| ~68 | -CH₂- (oxazoline) | The methylene carbon of the oxazoline ring. |
| ~28 | -CH₃ | The two equivalent methyl carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 (or more, as the natural abundance of ¹³C is low).
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium-Strong | Aliphatic C-H stretch (from methyl and methylene groups) |
| ~1650 | Strong | C=N stretch (characteristic of the oxazoline ring) |
| ~1600, 1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-O stretch (oxazoline ring) |
| ~1070 | Strong | C-N stretch (oxazoline ring) |
| ~1010 | Strong | C-Br stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The molecular formula for 4,4-dimethyl-2-(4-bromophenyl)oxazoline is C₁₁H₁₂BrNO, with a monoisotopic mass of approximately 253.01 g/mol and 255.01 g/mol due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
[M]⁺ and [M+2]⁺: The molecular ion peaks should be observed at m/z 253 and 255, with approximately equal intensity, which is a characteristic isotopic signature for a monobrominated compound.
-
[M - CH₃]⁺: Loss of a methyl group (m/z 238 and 240).
-
[M - C₃H₆]⁺: Loss of isobutylene from the oxazoline ring (m/z 197 and 199).
-
[Br-C₆H₄-C≡O]⁺: A fragment corresponding to the bromobenzoyl cation (m/z 183 and 185).
-
[C₆H₄Br]⁺: The bromophenyl cation (m/z 155 and 157).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.
Figure 3. General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of 4,4-dimethyl-2-(4-bromophenyl)oxazoline through ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a detailed and self-validating confirmation of its molecular structure. The characteristic signals in each spectrum, from the distinct aromatic proton pattern and the singlet for the gem-dimethyl groups in the NMR to the strong C=N stretch in the IR and the isotopic bromine pattern in the mass spectrum, collectively offer an unambiguous fingerprint of the compound. This guide serves as a valuable resource for researchers in the synthesis, purification, and application of this important chemical intermediate, ensuring high standards of quality and structural integrity in their work.
literature review of 2-(4-bromophenyl)oxazoline derivatives
An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 2-(4-bromophenyl)oxazoline Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-bromophenyl)oxazoline derivatives, a class of heterocyclic compounds distinguished by their versatility and potential in diverse scientific fields. The presence of the oxazoline ring, a privileged scaffold in its own right, combined with the synthetically malleable 4-bromophenyl substituent, creates a powerful building block for researchers in catalysis, drug discovery, and materials science. This document will delve into the core principles of their synthesis, explore the chemical reactivity that unlocks their potential, and survey their most significant applications, grounding all claims in authoritative scientific literature.
The Strategic Importance of the 2-(4-bromophenyl)oxazoline Scaffold
Oxazolines are five-membered heterocyclic compounds that have garnered significant attention for their broad utility. They serve as chiral auxiliaries, components of polymers, protecting groups for carboxylic acids, and, most notably, as ligands in asymmetric catalysis.[1][2] The 2-substituted oxazoline framework is particularly important, with the substituent at the 2-position profoundly influencing the molecule's steric and electronic properties.
The selection of a 4-bromophenyl group at this position is a strategic design choice. The bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthesis modifications, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic development of molecular libraries from a single, common intermediate, making it an invaluable tool for structure-activity relationship (SAR) studies in drug development and for the fine-tuning of ligand properties in catalysis.
Synthesis of the Core Scaffold: Methodologies and Rationale
The construction of the 2-(4-bromophenyl)oxazoline ring is typically achieved through the cyclization of a suitable precursor. The most common and reliable methods involve the reaction of a 4-bromobenzonitrile or a 4-bromobenzoic acid derivative with a 2-amino alcohol, most commonly 2-aminoethanol.
From Nitriles: Lewis Acid-Catalyzed Cyclization
The reaction of 4-bromobenzonitrile with 2-aminoethanol is a direct and efficient route. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or cadmium acetate (Cd(OAc)₂), which activates the nitrile carbon towards nucleophilic attack by the amino group of the amino alcohol.[3]
Causality of Experimental Choice: The Lewis acid catalyst is crucial for polarizing the C≡N bond of the nitrile, making the carbon atom more electrophilic. This significantly lowers the activation energy for the initial nucleophilic attack by the amine, which is the rate-determining step. The subsequent intramolecular attack by the hydroxyl group to form the oxazoline ring is a rapid, thermodynamically favorable cyclization.
Caption: Synthetic pathway from nitriles to 2-oxazolines.
From Carboxylic Acids: Two-Step Procedure
An alternative route begins with 4-bromobenzoic acid. This method involves two distinct steps:
-
Amide Formation: The carboxylic acid is first converted to an N-(2-hydroxyethyl)-4-bromobenzamide. This is a standard amidation reaction, often facilitated by coupling agents or by converting the acid to a more reactive species like an acyl chloride.
-
Cyclization/Dehydration: The resulting amide is then cyclized to the oxazoline. A common and effective reagent for this step is thionyl chloride (SOCl₂).[4] The SOCl₂ activates the hydroxyl group, facilitating its departure as a leaving group and promoting ring closure by the amide oxygen.
Trustworthiness of Protocol: This two-step method is highly reliable. The formation of the intermediate amide allows for purification before the final cyclization, often leading to a cleaner final product. The use of SOCl₂ for cyclization is a well-established procedure that provides high yields, although it requires careful handling due to its reactivity.[4]
Spectroscopic Characterization
The structural confirmation of 2-(4-bromophenyl)oxazoline and its derivatives relies on standard spectroscopic techniques. Researchers can expect to see characteristic signals that confirm the integrity of the core structure. All synthesized compounds must be rigorously characterized by techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.[5][6][7]
| Technique | Expected Observations for 2-(4-bromophenyl)oxazoline |
| ¹H NMR | • Two doublets in the aromatic region (~7.5-7.9 ppm) characteristic of a 1,4-disubstituted benzene ring.• Two triplets in the aliphatic region (~3.9-4.4 ppm) corresponding to the two non-equivalent CH₂ groups of the oxazoline ring. |
| ¹³C NMR | • A signal for the C=N carbon at ~164 ppm.• Signals for the two aliphatic carbons (CH₂) of the oxazoline ring at ~55 ppm and ~67 ppm.• Four distinct signals in the aromatic region, including the carbon bearing the bromine atom. |
| FT-IR | • A strong C=N stretching vibration around 1645-1655 cm⁻¹.• C-O stretching vibration around 1250 cm⁻¹. |
| HRMS | • A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). |
The Synthetic Power of the Bromo-Substituent: A Gateway to Derivatization
The true value of the 2-(4-bromophenyl)oxazoline scaffold lies in the reactivity of the C-Br bond. This site serves as a versatile anchor point for introducing a vast array of functional groups via transition metal-catalyzed cross-coupling reactions. This capability is paramount for generating molecular diversity in both medicinal chemistry and ligand design.
Caption: Cross-coupling reactions from the core scaffold.
This modular approach allows researchers to systematically alter the steric and electronic properties of the phenyl ring, which is critical for optimizing molecular function.
Key Applications
The derivatives of 2-(4-bromophenyl)oxazoline have found applications in two major areas: asymmetric catalysis and medicinal chemistry.
Asymmetric Catalysis
The oxazoline moiety is a cornerstone of privileged chiral ligands.[8][9] Ligands such as PHOX (phosphine-oxazoline) are highly effective in a multitude of metal-catalyzed enantioselective reactions.[10][11] The 2-(4-bromophenyl)oxazoline core is an ideal precursor for novel PHOX-type ligands. The bromine can be substituted with a diphenylphosphine group (-PPh₂) via lithium-halogen exchange followed by quenching with chlorodiphenylphosphine, or through palladium-catalyzed P-C coupling reactions. The ability to further modify the phenyl ring (now at the 4'-position relative to the oxazoline) via cross-coupling before introducing the phosphine allows for the creation of a diverse library of ligands for screening and optimization in catalytic processes.[8]
Medicinal Chemistry and Drug Development
The fusion of the oxazoline ring with other pharmacologically relevant scaffolds has led to the development of potent bioactive molecules. Recent studies have incorporated the 2-(4-bromophenyl) moiety into larger molecular frameworks to create novel anticancer and antimicrobial agents.[12][13][14]
For instance, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[13] Several of these compounds exhibited significant cytotoxic activity, with IC₅₀ values superior to the standard drug erlotinib.[12][13]
| Compound Derivative | Target Cell Line | Reported IC₅₀ (µg/mL) [13] |
| Derivative 7 | HepG2 | 0.137 |
| Derivative 7 | MCF-7 | 0.217 |
| Derivative 15a | HepG2 | 0.183 |
| Derivative 15a | MCF-7 | 0.164 |
| Erlotinib (Control) | HepG2 | 0.308 |
| Erlotinib (Control) | MCF-7 | 0.512 |
These findings underscore the potential of the 2-(4-bromophenyl)oxazoline scaffold as a key building block in the design of new therapeutic agents. The bromophenyl group itself can contribute to binding interactions within a target protein or serve as a vector for further chemical exploration.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-4,5-dihydrooxazole
This protocol describes a reliable method for synthesizing the core compound from 4-bromobenzonitrile, adapted from established procedures for 2-substituted-2-oxazolines.[3]
Materials:
-
4-Bromobenzonitrile
-
2-Aminoethanol
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Chlorobenzene (or another suitable high-boiling solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 2-aminoethanol (1.1 eq), and anhydrous zinc chloride (0.1 eq).
-
Solvent Addition: Add chlorobenzene as the solvent (to make a ~0.5 M solution with respect to the nitrile).
-
Reflux: Heat the reaction mixture to reflux (approx. 132 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane.
-
Workup - Washing: Transfer the organic mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove unreacted aminoethanol and the zinc catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-bromophenyl)-4,5-dihydrooxazole as a solid or oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS as described in Section 3.
Self-Validating System: The success of each step can be validated. The disappearance of the nitrile peak in the IR spectrum (~2225 cm⁻¹) and the appearance of the C=N oxazoline peak (~1650 cm⁻¹) confirms the cyclization. NMR spectroscopy will confirm the full structure, and a single spot on TLC or a single peak in GC will validate the purity of the final compound.
Conclusion and Future Outlook
The 2-(4-bromophenyl)oxazoline scaffold is more than just a simple heterocycle; it is a versatile platform for chemical innovation. Its straightforward synthesis and the exceptional reactivity of the C-Br bond provide a reliable and efficient pathway to a vast chemical space. For drug development professionals, this enables the rapid generation of analogs for SAR studies, potentially accelerating the discovery of new therapeutics. For researchers in catalysis, it offers a robust starting point for the design of tunable, high-performance chiral ligands. Future research will likely focus on expanding the library of derivatives through novel cross-coupling methodologies and exploring their applications in emerging fields such as chemical biology and advanced materials.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, detail a robust synthetic protocol with mechanistic insights, and discuss methods for its spectroscopic characterization. Furthermore, this guide will illuminate its applications as a versatile intermediate in organic synthesis, particularly in the context of drug discovery and development, while also covering essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a deep technical understanding of this valuable chemical building block.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, is a substituted heterocyclic compound. The core structure consists of a dihydro-1,3-oxazole (oxazoline) ring, which is substituted at the 2-position with a 4-bromophenyl group and at the 4-position with two methyl groups. This combination of a reactive aryl halide and a stable heterocyclic moiety makes it a valuable intermediate.
An In-Depth Technical Guide to the Stability and Storage of 2-(4-bromophenyl)oxazoline
Introduction
2-(4-bromophenyl)oxazoline is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate and as a component in larger molecular scaffolds necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the stability profile of 2-(4-bromophenyl)oxazoline, detailing its intrinsic chemical properties, potential degradation pathways, and recommended protocols for storage and handling to ensure its integrity for research and development applications.
Core Chemical Properties and Intrinsic Stability
The 2-oxazoline ring is a five-membered heterocyclic motif containing both nitrogen and oxygen. This structure imparts a unique combination of chemical properties. Generally, the 2-oxazoline ring is considered a robust functional group.[1] It exhibits notable thermal stability and is resistant to nucleophiles, bases, radicals, and weak acids.[1] This inherent stability makes it a reliable component in a wide range of chemical transformations.
The presence of the 4-bromophenyl substituent at the 2-position influences the electronic properties of the oxazoline ring but does not fundamentally alter its core stability characteristics. The electron-withdrawing nature of the bromine atom can have a modest impact on the reactivity of the aromatic ring and the oxazoline moiety.
Key Factors Influencing Stability and Potential Degradation Pathways
While intrinsically stable, the integrity of 2-(4-bromophenyl)oxazoline can be compromised under specific environmental conditions. Understanding these factors is critical for preventing degradation and ensuring the compound's purity over time. The primary degradation pathway of concern for 2-oxazolines is hydrolysis.[2]
Hydrolytic Stability
Hydrolysis, the cleavage of the oxazoline ring by water, is the most significant degradation pathway for this class of compounds. The rate of hydrolysis is highly dependent on the pH of the environment.
-
Acidic Conditions: The oxazoline ring is susceptible to cleavage under acidic conditions.[3] Protonation of the nitrogen atom facilitates nucleophilic attack by water, leading to ring opening and the formation of the corresponding N-(2-hydroxyethyl)-4-bromobenzamide. Studies on other oxazoline-containing molecules have shown that degradation is more pronounced in acidic environments.[4] For instance, poly(2-isopropenyl-2-oxazoline) shows moderate to low stability in acidic conditions, with the degradation rate increasing as the pH decreases.[4]
-
Neutral and Basic Conditions: In neutral (pH ~7.4) and basic conditions, 2-oxazolines are generally more stable.[4][5] However, prolonged exposure to strong basic conditions, especially at elevated temperatures, can also promote hydrolysis, albeit typically at a slower rate than under acidic conditions.
The proposed mechanism for acid-catalyzed hydrolysis is illustrated below:
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
Thermal Stability
2-Aryl-2-oxazolines generally possess good thermal stability. However, like all organic compounds, they will decompose at elevated temperatures. The exact decomposition temperature of 2-(4-bromophenyl)oxazoline is not widely reported in the literature, but studies on similar heterocyclic compounds indicate that thermal degradation typically occurs at temperatures well above standard storage conditions.[6][7] Thermal stress can lead to complex degradation pathways, including fragmentation of the molecule.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many organic molecules.[8] Compounds that can absorb light in the UV or visible spectrum may undergo photochemical reactions.[9] The 4-bromophenyl group in 2-(4-bromophenyl)oxazoline contains a chromophore that absorbs UV radiation. While specific photostability data for this compound is limited, it is prudent to protect it from light to prevent potential photodegradation, which could involve reactions such as dehalogenation or rearrangement.
Oxidative Stability
The oxazoline ring is fairly resistant to oxidation.[1] However, the presence of strong oxidizing agents could potentially lead to degradation. Standard handling and storage under an inert atmosphere for long-term storage are recommended to mitigate any risk of oxidative degradation.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the quality and shelf-life of 2-(4-bromophenyl)oxazoline.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Minimizes the rate of potential chemical degradation. |
| Humidity | Store in a dry environment. Keep container tightly sealed with a desiccant if necessary. | Prevents hydrolytic degradation, which is the primary degradation pathway. |
| Light | Protect from light. Store in an amber or opaque container. | Prevents potential photodegradation catalyzed by UV light absorption by the aromatic ring. |
| Atmosphere | For long-term storage, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential long-term oxidative degradation. |
| Container | Use a well-sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). | Ensures integrity and prevents contamination and exposure to environmental factors. |
Experimental Protocols for Stability Assessment
To rigorously define the stability profile of 2-(4-bromophenyl)oxazoline, a series of forced degradation and formal stability studies should be conducted. These protocols are designed to identify potential degradants and establish a stability-indicating analytical method.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[10][11]
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(4-bromophenyl)oxazoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1N hydrochloric acid. Incubate the solution at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with a suitable base, and dilute for analysis.
-
Basic Degradation: Mix the stock solution with an equal volume of 0.1N sodium hydroxide. Incubate at 60°C. Withdraw and neutralize aliquots at the same time intervals as the acidic study.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Store at room temperature, protected from light. Sample at specified time intervals.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Dissolve samples at specified time points for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[12] A control sample should be stored in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV detection. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.
Long-Term and Accelerated Stability Studies
To determine the shelf-life, long-term and accelerated stability studies should be performed according to ICH guidelines.[13]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
2-(4-bromophenyl)oxazoline is a relatively stable compound under standard laboratory conditions. The primary mechanism of degradation is hydrolysis, which is significantly accelerated in acidic environments. To ensure its long-term integrity, it is crucial to store the compound in a cool, dry, and dark place in a tightly sealed container. For critical applications, storage under an inert atmosphere is recommended. The implementation of systematic stability studies, including forced degradation and long-term testing, is essential for a complete understanding of its stability profile and for the development of robust applications in research and drug development.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Mechanistic insight into the oxazoline decomposition of DFC-M, a synthetic intermediate of florfenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 4. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Parameters and Hydrodynamic Behavior of Poly(2-Methyl-2-Oxazoline) in a Broad Molar Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. q1scientific.com [q1scientific.com]
- 10. ijrpp.com [ijrpp.com]
- 11. ajrconline.org [ajrconline.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Versatility of a Five-Membered Ring: A Technical Guide to the Discovery and History of Substituted 2-Oxazolines
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history and synthetic evolution of substituted 2-oxazolines, a class of heterocyclic compounds that have transitioned from chemical curiosities to indispensable building blocks in modern chemistry. From their initial discovery in the late 19th century to their current pivotal roles in polymer science and asymmetric catalysis, the journey of 2-oxazolines is a testament to the enduring value of fundamental synthetic exploration. This document provides an in-depth examination of their discovery, the development of key synthetic methodologies with detailed protocols, and their applications, offering a comprehensive resource for both seasoned researchers and newcomers to the field.
Part 1: The Genesis of a Heterocycle: A Historical Perspective
The story of 2-oxazolines begins in the late 19th century, a period of fervent discovery in organic chemistry. The first synthesis of a 2-oxazoline derivative, specifically 2-amino-2-oxazoline, was reported in 1889. This seminal work involved the isomerization of the free base of 2-cyanoethyl-1-ammonium chloride, laying the foundational stone for this class of compounds[1]. While the initial discovery may have appeared as a modest addition to the growing family of heterocycles, it opened the door to a field of chemistry that would blossom over the subsequent decades.
Early investigations into the synthesis and reactivity of 2-oxazolines were sporadic. However, the mid-20th century witnessed a renewed interest, driven by the quest for new functional groups and synthetic methodologies. A pivotal moment in the history of 2-oxazoline synthesis was the development of the Witte and Seeliger method in 1974[2]. This robust and versatile procedure, which utilizes the reaction of nitriles with amino alcohols in the presence of a Lewis acid catalyst, became a cornerstone for the synthesis of a wide array of 2-substituted 2-oxazolines and remains widely used to this day.
The latter half of the 20th century saw the applications of 2-oxazolines expand dramatically. The discovery of the living cationic ring-opening polymerization (CROP) of 2-oxazolines in 1966 opened up a new class of polymers, poly(2-oxazoline)s, with tunable properties and significant potential in biomedical applications[3]. Simultaneously, the development of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands revolutionized the field of asymmetric catalysis, providing powerful tools for the enantioselective synthesis of complex molecules.
The timeline below highlights some of the key milestones in the discovery and development of 2-oxazoline chemistry:
Caption: A timeline of key milestones in 2-oxazoline chemistry.
Part 2: The Synthetic Toolkit: From Classical Methods to Modern Innovations
The synthetic utility of 2-oxazolines is intrinsically linked to the diverse and efficient methods developed for their preparation. This section provides a detailed overview of the most important synthetic routes, complete with mechanistic insights and actionable experimental protocols.
The Witte and Seeliger Reaction: A Workhorse Synthesis from Nitriles
The Witte and Seeliger method is arguably the most common and versatile approach for the synthesis of 2-substituted-2-oxazolines[2][4]. The reaction involves the condensation of a nitrile with a 2-amino alcohol, typically in the presence of a Lewis acid catalyst such as zinc acetate or zinc chloride[5].
Mechanism of the Witte and Seeliger Reaction:
The reaction is believed to proceed through the initial coordination of the Lewis acid to the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. The amino alcohol then attacks the activated nitrile to form an N-acylethanolamine intermediate after tautomerization. Subsequent intramolecular cyclization with the elimination of water, facilitated by the catalyst, yields the 2-oxazoline ring.
Caption: Proposed mechanism of the Witte and Seeliger reaction.
Experimental Protocol: Synthesis of 2-Phenyl-2-oxazoline via the Witte and Seeliger Method
This protocol provides a representative example of the Witte and Seeliger synthesis.
Materials:
-
Benzonitrile
-
2-Aminoethanol
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Chlorobenzene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (1.0 eq), 2-aminoethanol (1.2 eq), and zinc acetate dihydrate (0.1 eq).
-
Add anhydrous chlorobenzene to the flask to achieve a suitable concentration (e.g., 2 M).
-
Heat the reaction mixture to reflux (approximately 132 °C) under an inert atmosphere (e.g., argon or nitrogen) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-phenyl-2-oxazoline.
Synthesis from Carboxylic Acids and Their Derivatives
Another classical and widely used approach to 2-oxazolines involves the cyclization of N-(2-hydroxyethyl)amides, which are readily prepared from the corresponding carboxylic acids or their derivatives (e.g., acyl chlorides, esters).
Experimental Protocol: Two-Step Synthesis of 2-Methyl-2-oxazoline from Acetic Anhydride
This protocol outlines a common two-step procedure starting from an acid anhydride.
Step 1: Synthesis of N-(2-hydroxyethyl)acetamide
-
In a round-bottom flask, cool 2-aminoethanol (1.0 eq) in an ice bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise with stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
The resulting N-(2-hydroxyethyl)acetamide is often used in the next step without further purification.
Step 2: Cyclization to 2-Methyl-2-oxazoline
-
The crude N-(2-hydroxyethyl)acetamide is subjected to dehydrative cyclization. A common method involves heating the amide, often with a catalyst such as a strong acid or a dehydrating agent.
-
For a laboratory-scale preparation, distillation of the N-(2-hydroxyethyl)acetamide, sometimes with a catalytic amount of acid, can effect cyclization. The 2-methyl-2-oxazoline is collected as the distillate.
Synthesis of Chiral Bis(oxazoline) (BOX) and Pyridine-Bis(oxazoline) (PyBOX) Ligands
The synthesis of chiral BOX and PyBOX ligands is crucial for their application in asymmetric catalysis. These ligands are typically prepared from chiral 2-amino alcohols, which are often derived from readily available amino acids.
Experimental Protocol: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
This protocol provides a general procedure for the synthesis of a BOX ligand from a dicarboxylic acid derivative and a chiral amino alcohol.
Materials:
-
Malononitrile or Diethyl malonate
-
Chiral 2-amino alcohol (e.g., (S)-phenylalaninol)
-
Zinc triflate (Zn(OTf)₂) or another suitable Lewis acid
-
Toluene (anhydrous)
Procedure:
-
To a solution of the chiral 2-amino alcohol (2.2 eq) in anhydrous toluene, add the dinitrile (e.g., malononitrile, 1.0 eq) and a catalytic amount of zinc triflate (e.g., 10 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere, with azeotropic removal of water using a Dean-Stark trap, for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure BOX ligand.
Caption: General synthetic scheme for a C₂-symmetric BOX ligand.
Part 3: The Expanding Frontier of Applications
The unique structural and electronic properties of 2-oxazolines have led to their widespread application in diverse areas of chemistry. This section will highlight their two most prominent roles: as monomers for the synthesis of functional polymers and as chiral ligands in asymmetric catalysis.
Poly(2-oxazoline)s: A Versatile Class of Polymers
The cationic ring-opening polymerization (CROP) of 2-oxazolines yields poly(2-oxazoline)s (PAOx), a class of polymers with a polyamide-like structure. The properties of PAOx can be finely tuned by varying the substituent at the 2-position of the oxazoline monomer, leading to a wide range of materials with applications in biomedicine, drug delivery, and materials science[6].
Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
CROP is a living polymerization technique, which allows for precise control over the polymer's molecular weight and architecture. The polymerization is typically initiated by an electrophilic species, such as an alkyl tosylate or triflate.
Experimental Workflow: CROP of 2-Ethyl-2-oxazoline
References
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
Methodological & Application
use of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline in Suzuki cross-coupling
An In-Depth Guide to the Application of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Union of Stability and Reactivity
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, underscored the transformative impact of palladium-catalyzed cross-coupling methodologies.[1]
This guide focuses on a specific, highly versatile electrophilic partner: 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline . This substrate uniquely combines the reactivity of an aryl bromide—a classic electrophile for Suzuki coupling—with the robust and synthetically useful 4,4-dimethyl-2-oxazoline moiety. The oxazoline ring is not merely a passenger in this reaction; its inherent chemical stability ensures it withstands a wide array of reaction conditions, including the basic media typical of Suzuki couplings.[3][4] Furthermore, oxazolines are well-established as powerful directing groups in organic synthesis and as chiral ligands in asymmetric catalysis, making their incorporation via Suzuki coupling a strategic step toward more complex molecular architectures.[4][5][6]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanism, detailed experimental protocols, and critical parameters for successfully employing 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline in Suzuki-Miyaura cross-coupling reactions.
Pillar 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds through a sequence of three fundamental steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][7]
-
Oxidative Addition : This is typically the rate-determining step of the cycle.[7] A catalytically active 14-electron Pd(0) complex inserts into the carbon-bromine bond of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline. This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square-planar arylpalladium(II) halide intermediate.[7][8]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. For this transfer to occur efficiently, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄).[9] The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the displacement of the halide from the palladium complex.[8]
-
Reductive Elimination : The final step sees the two organic moieties (the oxazoline-substituted phenyl group and the group from the boronic acid) coupling to form the desired biaryl product.[1] This process reduces the palladium center back to its catalytically active Pd(0) state, which is then ready to initiate another catalytic cycle.[7]
Pillar 2: Field-Proven Experimental Protocols
This section provides a robust, general-purpose protocol for the Suzuki coupling of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline with a representative arylboronic acid. The protocol is designed as a self-validating system, with explanations for key steps.
Protocol: Synthesis of 2-(4-Biphenyl)-4,4-dimethyl-2-oxazoline
Materials & Reagents:
-
2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq)
-
Phenylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Triphenylphosphine [PPh₃] (if using Pd(OAc)₂, 2-6 mol%) or a specialized ligand like SPhos (2-6 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq), dried
-
1,4-Dioxane or Toluene (ACS grade)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Nitrogen or Argon gas (high purity)
Experimental Workflow:
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Causality: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state. An inert atmosphere is critical for catalytic activity and reproducibility.[1]
-
-
Reagent Addition: To the flask, add 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline, the arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst/ligand system.
-
Insight: Adding the solid components first under the inert gas stream prevents their exposure to air.
-
-
Solvent Addition: Prepare the solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Degas the solvent mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes or by using a freeze-pump-thaw technique. Add the degassed solvent to the reaction flask via cannula or syringe.
-
Causality: Water often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[1]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath (e.g., 90-100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Insight: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual inorganic impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl oxazoline product.
Pillar 3: Optimization and Expert Insights
The success of a Suzuki coupling often lies in the rational selection of four key components: the catalyst, ligand, base, and solvent.
| Parameter | Options & Rationale | Expert Insight |
| Palladium Source | Pd(OAc)₂: A stable, air-tolerant Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or other reaction components.[1] Pd(PPh₃)₄: A direct source of the active Pd(0) catalyst. Can be less stable to air and heat than Pd(II) sources. | For routine couplings, Pd(OAc)₂ with an external ligand is often more cost-effective and robust. Pd(PPh₃)₄ is excellent for well-established, high-yielding reactions where catalyst stability is less of a concern. |
| Ligand | Simple Phosphines (e.g., PPh₃): Effective for many standard couplings of aryl bromides. Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These are "Buchwald ligands" and are highly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[10][11] They promote faster oxidative addition and reductive elimination. | While PPh₃ may suffice, using a more advanced biarylphosphine ligand like SPhos often leads to lower catalyst loadings, shorter reaction times, and higher yields, especially if scaling up or working with challenging boronic acids.[11] |
| Base | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Common and effective. Cesium carbonate is stronger and more soluble, often giving superior results but at a higher cost.[12] Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many systems. | The choice of base is critical. Start with K₂CO₃ or K₃PO₄. If the reaction is sluggish, switching to the more potent Cs₂CO₃ can often provide a significant improvement. The base must be finely powdered and dry. |
| Solvent System | Aprotic Ethers (Dioxane, THF): Excellent at solubilizing organic reagents. Aromatic Hydrocarbons (Toluene): A common choice, especially for higher temperature reactions. Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): The addition of water is often beneficial, accelerating transmetalation.[1] | A 4:1 or 5:1 mixture of Dioxane/Water is a highly reliable starting point for most couplings involving 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline. Ensure solvents are properly degassed to prevent catalyst deactivation. |
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving aryl oxazolines, providing a comparative baseline for experimental design.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 4-Oxazolinephenyl Bromide | Heteroaryl Halides | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | 55-85% | [13] |
| Bromobenzene | Phenylboronic Acid | (NHC)Pd(II) Complex | KOH | 2-Propanol/H₂O | 82 °C / 0.5h | ~95% | [14] |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ / Ligand 1 | Cs₂CO₃ | 1,4-Dioxane | 100 °C / 16h | >95% | [12] |
| Aryl Bromides | Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT - 80 °C | 80-98% | [9] |
Conclusion
2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline is an exceptionally valuable substrate for Suzuki-Miyaura cross-coupling. Its participation in this powerful C-C bond-forming reaction is predictable, high-yielding, and tolerant of the stable oxazoline functionality. By understanding the core principles of the catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can reliably synthesize a diverse array of biaryl oxazolines. These products serve as crucial intermediates for the development of complex molecules in medicinal chemistry and materials science, leveraging the unique synthetic utility of the oxazoline ring for subsequent transformations.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline - Wikipedia [en.wikipedia.org]
- 5. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 6. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ajabs.org [ajabs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
application of 4,4-dimethyl-2-oxazoline as a carboxylic acid protecting group
An Application Guide to 4,4-Dimethyl-2-oxazoline: A Robust Protecting Group for Carboxylic Acids
Introduction: The Strategic Role of Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The carboxylic acid, a highly versatile functional group, is often a site of desired transformations but can also interfere with reactions occurring elsewhere in a molecule. Its acidic proton and susceptibility to nucleophilic attack necessitate the use of protecting groups to temporarily mask its reactivity.[2]
Among the arsenal of available protecting groups, the 4,4-dimethyl-2-oxazoline moiety stands out for its exceptional stability and orthogonal deprotection conditions.[3][4] Derived from the condensation of a carboxylic acid with 2-amino-2-methyl-1-propanol, this heterocyclic system offers a robust shield against a wide array of powerful reagents, enabling complex molecular manipulations that would otherwise be unfeasible. This guide provides a comprehensive overview, detailed protocols, and field-proven insights into the application of the 4,4-dimethyl-2-oxazoline group for researchers and scientists.
Core Advantages of the 4,4-Dimethyl-2-oxazoline Protecting Group
The utility of the 4,4-dimethyl-2-oxazoline group extends beyond simple inertness. Its unique properties provide significant strategic advantages in synthetic design.
-
Exceptional Stability : The oxazoline ring is famously robust. It is inert to a wide range of harsh nucleophilic and basic reagents that would readily react with simple ester or amide protecting groups. This includes organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, as well as strong reducing agents such as lithium aluminum hydride (LiAlH₄).[3][4][5] The ring is also thermally stable and resistant to mild acidic or alkaline conditions, ensuring its integrity throughout various synthetic steps.[6]
-
Orthogonal Deprotection : Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting another. The 4,4-dimethyl-2-oxazoline group is typically cleaved under strong acidic hydrolysis, conditions that leave many other protecting groups (e.g., Boc, Fmoc, silyl ethers) intact. Conversely, the reagents used to remove those groups do not affect the oxazoline ring. This orthogonality is critical for the synthesis of complex molecules with multiple functional groups.[2]
-
Synthetic Handle for C-C Bond Formation : Beyond its protective role, the 2-alkyl-oxazoline system can be used as a synthetic tool, most notably in the Meyers synthesis . The protons on the α-carbon of a 2-alkyl substituent can be abstracted by a strong base, and the resulting anion can be alkylated, providing a pathway for homologation and asymmetric synthesis.[5][7][8][9]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the protection of carboxylic acids as 4,4-dimethyl-2-oxazolines and their subsequent deprotection.
Protocol 1: Protection of a Carboxylic Acid
This procedure involves the conversion of a carboxylic acid into a 2-substituted-4,4-dimethyl-2-oxazoline. The key step is the initial activation of the carboxylic acid to facilitate reaction with the amino alcohol, followed by cyclization. A common and effective method is the conversion to an acyl chloride.
Workflow for Carboxylic Acid Protection
Reagents and Materials
-
Carboxylic acid of interest
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2-Amino-2-methyl-1-propanol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Toluene
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Acid Chloride Formation (Causality: Activation) : The carboxylic acid is converted to a more reactive acyl chloride to promote nucleophilic attack by the amino alcohol.[6]
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (HCl, SO₂) ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The crude acyl chloride is typically used immediately in the next step.
-
-
Condensation and Cyclization
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the amino alcohol solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The cyclization from the intermediate hydroxy amide to the oxazoline often occurs spontaneously or upon gentle heating.
-
-
Work-up and Purification
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure 2-substituted-4,4-dimethyl-2-oxazoline.
-
Protocol 2: Deprotection via Acid Hydrolysis
The exceptional stability of the oxazoline ring necessitates strong acidic conditions for its cleavage to regenerate the parent carboxylic acid.
Mechanism of Acid-Catalyzed Deprotection
Reagents and Materials
-
Protected compound (2-substituted-4,4-dimethyl-2-oxazoline)
-
Aqueous Hydrochloric Acid (e.g., 3-6 M HCl) or Sulfuric Acid (e.g., 3 M H₂SO₄)
-
Dioxane or Ethanol (as a co-solvent to aid solubility)
-
Diethyl ether or Ethyl acetate for extraction
-
Standard laboratory glassware
Step-by-Step Procedure
-
Hydrolysis
-
Dissolve the oxazoline-protected compound (1.0 eq) in a suitable co-solvent like dioxane or ethanol.
-
Add an excess of aqueous acid (e.g., 3 M H₂SO₄). The volume ratio of co-solvent to aqueous acid can range from 1:1 to 1:3.
-
Heat the mixture to reflux (typically 80-100 °C) for several hours (4-24 h). The reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the carboxylic acid) has formed, it can be collected by filtration.
-
Alternatively, remove the organic co-solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
-
Data Summary and Applications
The 4,4-dimethyl-2-oxazoline protecting group has been successfully employed for a wide range of both aliphatic and aromatic carboxylic acids.[3] Its robustness makes it an ideal choice in syntheses involving organometallic additions or hydride reductions.
| Operation | Substrate Type | Typical Reagents | Conditions | Typical Yield | Reference |
| Protection | Aromatic/Aliphatic Acid | 1. SOCl₂ 2. 2-Amino-2-methyl-1-propanol | 1. Reflux 2. 0 °C to RT | 70-95% | [3][6] |
| Protection | Fatty Acid | Deoxo-Fluor, DIPEA, 2-Amino-2-methyl-1-propanol | 0 °C to RT, one pot | >90% | [10] |
| Deprotection | Aryl/Alkyl Oxazoline | 3 M H₂SO₄ (aq) | Reflux, 4-12 h | 85-98% | [5] |
| Deprotection | Aryl/Alkyl Oxazoline | 6 M HCl (aq) | Reflux, 12-24 h | High | [5] |
Troubleshooting and Expert Insights
-
Incomplete Protection : If the initial protection reaction stalls, ensure that the carboxylic acid was fully converted to its activated form (e.g., acyl chloride). The use of alternative one-pot coupling agents like DMT-MM or Deoxo-Fluor can be effective for sensitive substrates.[10] Strict anhydrous conditions are paramount to prevent premature hydrolysis.
-
Sluggish Deprotection : The oxazoline ring is notoriously stable. If hydrolysis is slow, increasing the acid concentration, temperature, or reaction time is necessary. For highly sensitive molecules where harsh acid is detrimental, this protecting group may not be suitable.
-
Chiral Applications : When using chiral amino alcohols, the oxazoline ring becomes a powerful chiral auxiliary for asymmetric synthesis, particularly for creating chiral carboxylic acids and related compounds.[5][9][11] This dual role as both a protecting group and a source of stereocontrol is a significant advantage in modern synthetic chemistry.[12][13]
Conclusion
The 4,4-dimethyl-2-oxazoline group is a highly reliable and robust protecting group for carboxylic acids, offering exceptional stability towards a broad spectrum of reagents that are incompatible with more common protecting groups. Its orthogonal removal under strong acid hydrolysis provides critical flexibility in complex synthetic routes. By mastering the straightforward protocols for its installation and removal, researchers in organic synthesis and drug development can significantly expand their strategic options for constructing complex molecular architectures.
References
- 1. Protection and Deprotection [cem.com]
- 2. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxazoline - Wikipedia [en.wikipedia.org]
- 7. Meyers synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ortho-Lithiation of Bromophenyl Oxazoline
Introduction: Strategic C-H Functionalization via Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful and widely utilized strategy in modern organic synthesis for the regioselective functionalization of aromatic C-H bonds.[1][2][3] This reaction class circumvents the limitations of classical electrophilic aromatic substitution, which is often governed by the inherent electronic properties of the substituents, leading to mixtures of ortho, meta, and para isomers. DoM, in contrast, offers precise control over regioselectivity by employing a directing metalation group (DMG). The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, positioning it to deprotonate a proximate ortho proton.[1] This "complex-induced proximity effect" (CIPE) generates a stabilized aryllithium intermediate that can be trapped with a wide array of electrophiles, enabling the synthesis of highly substituted aromatic compounds.[1]
The oxazoline moiety is a versatile and efficient DMG in DoM chemistry.[4] Its nitrogen atom effectively coordinates with the lithium cation of the organolithium base, facilitating regioselective deprotonation at the ortho position.[5] Furthermore, the oxazoline group is relatively stable under the strongly basic conditions of the reaction and can be readily converted into other valuable functional groups, such as carboxylic acids, aldehydes, or nitriles, post-functionalization.[4][6]
This application note provides a detailed experimental procedure for the ortho-lithiation of a bromophenyl oxazoline substrate. The presence of the bromine atom introduces an additional layer of complexity and synthetic potential. While it can be susceptible to lithium-halogen exchange, under carefully controlled conditions, the C-H activation directed by the oxazoline group can proceed selectively.[7] This allows for the sequential introduction of two different electrophiles, first at the ortho position via DoM and subsequently at the position of the bromine atom via lithium-halogen exchange or a transition-metal-catalyzed cross-coupling reaction.
Reaction Mechanism and Workflow
The ortho-lithiation of bromophenyl oxazoline proceeds through a well-established mechanism involving the coordination of the organolithium reagent to the oxazoline nitrogen, followed by deprotonation of the adjacent aromatic proton. The resulting aryllithium intermediate is then quenched with an appropriate electrophile.
Mechanistic Pathway
Caption: Mechanism of Directed Ortho-Lithiation.
Experimental Workflow Overview
The experimental workflow is designed to ensure the safe and efficient execution of the ortho-lithiation reaction under anhydrous and inert conditions.
Caption: Experimental Workflow for Ortho-Lithiation.
Detailed Experimental Protocol
This protocol details the ortho-lithiation of (S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydrooxazole followed by quenching with a generic electrophile.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole | MFCD08234769 | 282.18 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.2 | 1.2 |
| Electrophile (e.g., Iodomethane) | 74-88-4 | 141.94 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~20 mL | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | - |
Equipment
-
Round-bottom flasks
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Preparation of Glassware and Inert Atmosphere:
-
All glassware should be thoroughly flame-dried under a high vacuum and subsequently maintained under a positive pressure of dry nitrogen or argon. This is crucial as organolithium reagents are highly reactive towards moisture.[8]
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydrooxazole (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous THF (~10 mL).
-
-
Lithiation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.2 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes. A color change is typically observed upon addition.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate is generally complete within this timeframe.
-
-
Electrophilic Quench:
-
In a separate flame-dried flask, prepare a solution of the electrophile (1.5 mmol, 1.5 equiv) in anhydrous THF (~5 mL).
-
Slowly add the electrophile solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (~20 mL). The method of quenching can sometimes influence the reaction outcome.[9]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Safety and Handling Precautions
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. [10][11] It reacts violently with water and can ignite spontaneously upon exposure to air.[8][10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are recommended, often in a double-gloved fashion).[12]
-
Inert Atmosphere: All manipulations involving n-butyllithium must be performed under a dry, inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.[8][12]
-
Syringe Techniques: Use well-maintained syringes and needles for transferring n-butyllithium. Ensure there are no leaks.
-
Quenching: Quench excess n-butyllithium and reaction mixtures carefully. For small amounts, slow addition to a solution of isopropanol in hexanes at 0 °C is a common practice. For larger spills, cover with dry sand or another non-combustible absorbent material.[10]
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires). Never work alone when handling pyrophoric reagents.[10][11]
Analytical Methods for Reaction Monitoring and Characterization
Monitoring the progress of the reaction and characterizing the final product are critical steps for a successful synthesis.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are essential for confirming the structure of the purified product. The disappearance of the ortho-proton signal and the appearance of new signals corresponding to the introduced electrophile are key diagnostic markers.
-
In-situ NMR spectroscopy can be a powerful tool for mechanistic studies and for observing the formation of the lithiated intermediate.[13][14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product molecule.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive n-butyllithium- Presence of moisture or other protic sources | - Titrate the n-butyllithium solution before use to determine its exact molarity.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Formation of undesired side products | - Lithium-halogen exchange- Reaction with the oxazoline ring | - Maintain a low reaction temperature (-78 °C) to disfavor lithium-halogen exchange.[7]- Consider using a less nucleophilic base, such as lithium diisopropylamide (LDA), although this may require longer reaction times or higher temperatures.[7] |
| Complex product mixture | - Multiple lithiation sites- Decomposition of the lithiated intermediate | - The oxazoline group is a strong directing group, making ortho-lithiation the predominant pathway.[3] If other acidic protons are present, consider protecting them.- Use the aryllithium intermediate immediately after its formation. Avoid prolonged reaction times at higher temperatures. |
| Difficulty in purification | - Similar polarity of product and starting material or byproducts | - Optimize the chromatographic conditions (e.g., try different solvent systems or use a different stationary phase).- Consider derivatization of the product to alter its polarity for easier separation. |
Conclusion
The ortho-lithiation of bromophenyl oxazoline is a robust and highly regioselective method for the synthesis of polysubstituted aromatic compounds. The oxazoline directing group provides excellent control over the site of C-H activation, and the bromine atom serves as a handle for further synthetic transformations. Careful attention to experimental conditions, particularly the exclusion of moisture and air, is paramount for the successful and safe execution of this protocol. The ability to introduce a diverse range of electrophiles makes this a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. youtube.com [youtube.com]
- 12. purdue.edu [purdue.edu]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Deprotection of the 4,4-Dimethyl-2-oxazoline (DMOX) Group
Introduction: The Role and Merits of the DMOX Protecting Group
The 4,4-dimethyl-2-oxazoline (DMOX) group is a robust and highly versatile protecting group for carboxylic acids. Its utility in complex organic synthesis stems from its exceptional stability across a wide spectrum of reaction conditions. The DMOX moiety is notably resistant to organometallic reagents (e.g., Grignard and organolithium reagents), hydride reducing agents, and basic conditions.[1] This stability allows for extensive chemical modifications on other parts of a molecule without affecting the protected carboxyl function.
The DMOX group is formed by the condensation of a carboxylic acid or its derivative with 2-amino-2-methyl-1-propanol.[2] Its removal, or deprotection, is most commonly and efficiently achieved under acidic hydrolytic conditions to regenerate the parent carboxylic acid. This document provides a detailed overview of the primary deprotection methodology, including mechanistic insights and field-tested protocols for researchers in synthetic chemistry and drug development.
Primary Deprotection Strategy: Acid-Catalyzed Hydrolysis
The cleavage of the DMOX ring to liberate the free carboxylic acid is almost exclusively performed via acid-catalyzed hydrolysis. The inherent stability of the oxazoline ring to most other reagents makes this the most reliable and predictable method.
Mechanism of Action
The hydrolysis proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of the endocyclic nitrogen atom, which significantly enhances the electrophilicity of the C2 carbon. This activation facilitates a nucleophilic attack by water.
The key steps are as follows:
-
Protonation: The oxazoline nitrogen is protonated by the acid catalyst, forming a highly reactive oxazolinium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon (the original carboxyl carbon), leading to the opening of the heterocyclic ring.
-
Intermediate Formation: This ring-opening step generates a protonated β-amino ester intermediate.
-
Ester Hydrolysis: The resulting ester is then hydrolyzed under the acidic conditions to yield the final carboxylic acid and the protonated 2-amino-2-methyl-1-propanol byproduct.[3][4]
The overall transformation is effectively irreversible and typically proceeds in high yield.
Figure 1. Mechanism of DMOX deprotection via acid-catalyzed hydrolysis.
Experimental Protocols
The choice of specific acid, solvent, and temperature depends largely on the substrate's solubility and the presence of other acid-labile functional groups. Below are three detailed protocols, ranging from vigorous to mild conditions.
Protocol 1: Vigorous Hydrolysis for Robust Substrates
This method is suitable for thermally stable compounds without other acid-sensitive groups. The high temperature and strong acid concentration ensure a rapid and complete reaction.
Application: Deprotection of stable aromatic or aliphatic DMOX derivatives.[5]
Materials:
-
DMOX-protected compound
-
10% Aqueous Hydrochloric Acid (HCl) (approx. 3M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the DMOX-protected compound (1.0 eq) in 10% aqueous HCl. The concentration should be approximately 0.2-0.5 M.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).
-
Maintain reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration, washed with cold water, and dried.
-
If the product remains in solution, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product as necessary via recrystallization or column chromatography.
Protocol 2: Co-Solvent System for Hydrophobic Substrates
For substrates with poor solubility in purely aqueous media, a co-solvent system is essential to ensure a homogeneous reaction mixture and efficient hydrolysis.
Application: Deprotection of long-chain fatty acids or complex, nonpolar molecules.[6][7]
Materials:
-
DMOX-protected compound
-
Tetrahydrofuran (THF)
-
Concentrated (35-37%) Hydrochloric Acid (HCl)
-
Microwave vial or sealed pressure tube
-
Heating block or microwave synthesizer
-
Sodium hydroxide solution (e.g., 4 M) for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Extraction and purification supplies as in Protocol 1
Procedure:
-
Dissolve the DMOX-protected compound (1.0 eq) in a mixture of THF and water, typically in a ratio between 4:1 and 9:1 v/v.
-
Add concentrated HCl to achieve a final acid concentration of 2-3 M. For example, use a THF/concentrated HCl(aq) ratio of 8:2.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 4-12 hours. The use of a microwave synthesizer can significantly reduce reaction times.
-
Monitor the reaction for completeness.
-
After cooling, carefully neutralize the mixture to a pH of ~8-9 with an aqueous NaOH solution.
-
Remove the organic solvent (THF) via rotary evaporation.
-
The remaining aqueous solution can be acidified to precipitate the product (if solid) or extracted with an organic solvent.
-
Proceed with standard work-up: wash the organic layer with brine, dry, and concentrate. Purify as needed.
Protocol 3: Mild Hydrolysis for Sensitive Substrates
When a molecule contains other acid-labile groups (e.g., Boc-amines, acetals), milder conditions are required to achieve selective deprotection of the DMOX group.
Application: Deprotection in the presence of other sensitive functional groups.[8]
Materials:
-
DMOX-protected compound
-
Trifluoroacetic Acid (TFA)
-
Solvent system: THF/Water (2:1 v/v) or Acetonitrile/Water (1:1 v/v)
-
Weakly basic resin (e.g., IRA-67) or saturated sodium bicarbonate solution for neutralization
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the DMOX-protected compound (1.0 eq) in the chosen co-solvent system (e.g., THF/H₂O, 2:1).
-
Cool the solution in an ice bath (0 °C).
-
Add TFA (1.5-2.0 eq) dropwise.
-
Stir the reaction at room temperature (20-25 °C) for 15 minutes to 2 hours. The reaction is often very rapid under these conditions.
-
Monitor closely by TLC or LC-MS to avoid degradation of other sensitive groups.
-
Upon completion, quench the reaction by adding a weakly basic ion-exchange resin until the pH is neutral, then filter. Alternatively, carefully add saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the product from the aqueous residue using an appropriate organic solvent.
-
Complete the work-up by washing with brine, drying, and concentrating the organic phase. Purify as required.
Figure 2. General experimental workflow for DMOX group deprotection.
Summary and Comparative Analysis
The optimal conditions for DMOX deprotection are substrate-dependent. The following table summarizes the methods described.
| Method | Conditions | Typical Duration | Yield | Advantages | Limitations | Ref. |
| Vigorous | 10% aq. HCl, Reflux (~100 °C) | 3 - 6 hours | >90% | Simple, inexpensive reagents; highly effective for stable molecules. | Not suitable for substrates with acid-labile groups or poor thermal stability. | [5] |
| Co-Solvent | THF/HCl(aq), 100-120 °C | 4 - 12 hours | 85-95% | Excellent for hydrophobic substrates, ensuring reaction homogeneity. | Requires elevated temperatures and sealed vessels; longer reaction times. | [6][7] |
| Mild | TFA, THF/H₂O, Room Temp. | 15 min - 2 hours | >90% | Very fast; protects other acid-sensitive groups (e.g., Boc). | TFA is corrosive and more expensive; requires careful monitoring. | [8] |
Concluding Remarks
The 4,4-dimethyl-2-oxazoline group stands as a reliable protector of carboxylic acids, prized for its stability against nucleophilic and reductive conditions. Its removal is straightforward and high-yielding via acid-catalyzed hydrolysis. By selecting the appropriate conditions—from vigorous reflux in aqueous acid to mild treatment with TFA at room temperature—researchers can effectively tailor the deprotection step to the specific needs of their synthetic route, ensuring the integrity of the target molecule. Careful monitoring and consideration of substrate solubility and stability are paramount to achieving optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2,4-Disubstituted Oxazoles from Aldehydes: Application Notes and Protocols for Researchers
Introduction: The Significance of 2,4-Disubstituted Oxazoles in Modern Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in the design of novel therapeutics.[2] Specifically, 2,4-disubstituted oxazoles are prevalent in molecules targeting a wide range of diseases, including cancer, inflammation, and infectious agents. The development of efficient and direct synthetic routes to this valuable heterocyclic system is therefore of paramount importance to researchers in drug development and organic synthesis.
This application note provides a detailed guide to a highly efficient, one-pot synthesis of 2,4-disubstituted oxazoles directly from aldehydes. This method, pioneered by Graham, offers a significant improvement over traditional multi-step approaches by starting with readily available materials and avoiding the isolation of intermediates, thus streamlining the path to these crucial chemical entities.[1][3]
Core Methodology: A Direct Conversion of Aldehydes to 2,4-Disubstituted Oxazoles
The presented protocol is centered around the direct conversion of aldehydes into 2,4-disubstituted oxazoles through a one-pot condensation and subsequent in-situ oxidation. The key starting materials are an aldehyde and an amino acid, typically serine or its methyl ester. In this transformation, the aldehyde provides the substituent at the C2 position of the oxazole ring, while the serine backbone furnishes the substituent at the C4 position, which is a carboxylic acid or ester group.
The reaction proceeds through two main stages within a single reaction vessel:
-
Oxazolidine Formation: The initial step involves the condensation of the aldehyde with serine methyl ester. This reaction forms a stable five-membered heterocyclic intermediate, an oxazolidine. This step is typically facilitated by a mild base and a dehydrating agent.
-
In-Situ Oxidation: The formed oxazolidine is then oxidized in the same pot to the corresponding oxazole. This is the crucial step that introduces the aromaticity to the ring system. A common and effective oxidizing system for this transformation is bromotrichloromethane (BrCCl₃) in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
The overall workflow is elegantly simple, offering a direct and atom-economical route to the desired products.
Figure 1: General workflow for the one-pot synthesis of 2,4-disubstituted oxazoles.
Reaction Mechanism: From Aldehyde to Aromatic Oxazole
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The transformation proceeds through a logical sequence of steps:
-
Formation of Oxazolidine: The reaction is initiated by the nucleophilic attack of the amino group of serine methyl ester onto the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization via the hydroxyl group attacking the iminium ion intermediate, followed by dehydration, yields the oxazolidine. This intermediate is a diastereomeric mixture.
-
Oxidation to 2,5-Dihydrooxazole: The non-nucleophilic base, DBU, deprotonates the oxazolidine at the C2 position, forming an anion. This anion then reacts with bromotrichloromethane (BrCCl₃) in a single-electron transfer (SET) process or via a halogen abstraction to generate a radical intermediate. Subsequent elimination of a hydrogen radical and a bromide ion leads to the formation of a 2,5-dihydrooxazole intermediate.
-
Aromatization to the Oxazole: The 2,5-dihydrooxazole intermediate then undergoes a final oxidation step, facilitated by the reaction conditions, to furnish the stable, aromatic 2,4-disubstituted oxazole.
References
- 1. A direct synthesis of oxazoles from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 3. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 4. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-(4-Bromophenyl)oxazoline in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-bromophenyl)oxazoline as a versatile and strategic building block in the synthesis of pharmaceutical intermediates. We will explore its function as a stable carboxylic acid surrogate and detail its utility in cornerstone carbon-carbon bond-forming reactions, including the Suzuki-Miyaura coupling and Grignard reactions. This guide offers in-depth technical protocols, mechanistic insights, and data-driven recommendations to empower the synthesis of complex molecular architectures.
Introduction: A Versatile Building Block
In the landscape of medicinal chemistry, the assembly of complex molecular scaffolds from simple, robust starting materials is paramount. 2-(4-Bromophenyl)oxazoline has emerged as a particularly valuable synthon for two primary reasons:
-
The Oxazoline Moiety: It serves as a sterically-protected and electronically-stable surrogate for a carboxylic acid. Unlike the free acid, which can interfere with many organometallic reactions through acidic proton abstraction or catalyst inhibition, the oxazoline ring is inert to a wide range of conditions, only to be unmasked in a later synthetic step.
-
The Bromophenyl Group: The aryl bromide provides a reliable and reactive handle for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon bonds, most notably in the construction of biaryl systems, which are privileged structures in numerous active pharmaceutical ingredients (APIs).
This combination makes 2-(4-bromophenyl)oxazoline an ideal starting point for synthesizing intermediates for drugs like the "sartans" (angiotensin II receptor blockers), as well as a wide array of other complex heterocyclic systems.
Application I: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful and widely utilized method for constructing biaryl linkages in pharmaceutical synthesis.[1][2][3] The reaction of 2-(4-bromophenyl)oxazoline with an appropriate aryl or heteroaryl boronic acid is a key step in the synthesis of numerous drug candidates.
Mechanistic Consideration & Rationale
The Suzuki reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4] The oxazoline ring remains intact throughout this process.
Expert Insight: The choice of catalyst, base, and solvent is critical. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commercially available catalyst for this transformation.[5] An aqueous base, such as sodium or potassium carbonate, is required to activate the boronic acid for the transmetalation step.[3] A two-phase solvent system like Toluene/Water or THF/Water is often employed to ensure all components are sufficiently solubilized.
Protocol: Synthesis of a Biaryl Oxazoline Intermediate
This protocol is adapted from established procedures for the synthesis of sartan intermediates and other biaryl oxazolines.[5][6][7]
Materials:
-
2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 5:1 v/v) or Tetrahydrofuran (THF) and Water (e.g., 2:1 v/v)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, the arylboronic acid, and sodium carbonate.
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the organic solvent (Toluene or THF) followed by deionized water.
-
Degassing: Bubble the inert gas through the stirred solution for 20-30 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or light brown.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data and Expected Outcomes
The Suzuki coupling of aryl bromides is generally high-yielding. The following table summarizes representative conditions for this class of reaction.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 2-(2-Bromophenyl)oxazoline | 4-(Hydroxymethyl)phenylboronic acid | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | THF/H₂O | 95% | [6] |
| 2-(2-Bromophenyl)oxazoline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | THF/H₂O | 90% | [5] |
| 4-Oxazolinephenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | Toluene/H₂O | 85% | [5] |
| 5-(4-Bromophenyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 60-84% | [8] |
Application II: Grignard Reagent Formation and Reaction
The oxazoline moiety is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation, allowing for a polarity reversal (umpolung) of the aryl bromide. The resulting arylmagnesium species can then react with a variety of electrophiles to introduce new functional groups. This method is particularly useful for synthesizing substituted benzoic acids after hydrolysis of the oxazoline.[9]
Mechanistic Consideration & Rationale
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond. This reaction is highly sensitive to moisture and requires anhydrous conditions.
Expert Insight: Activation of the magnesium turnings is often the most critical step. This can be achieved by crushing the metal in situ, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The use of anhydrous ether or THF is mandatory, as any protic solvent will quench the Grignard reagent as it is formed.
Protocol: Grignard Reagent Formation and Carboxylation
This protocol outlines the formation of the Grignard reagent from 2-(4-bromophenyl)oxazoline and its subsequent reaction with carbon dioxide (as dry ice) to form, after hydrolysis, a biphenyl dicarboxylic acid precursor.
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (one small crystal)
-
2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂, solid)
-
3M Hydrochloric Acid (HCl)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot under a stream of dry inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under vacuum until the iodine sublimes, coating the magnesium with a purple vapor. Allow to cool to room temperature under inert gas.
-
Reagent Addition: Add anhydrous THF to the activated magnesium. In a separate, dry dropping funnel, prepare a solution of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming or sonication may be required.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation.
-
Quenching with Electrophile: Cool the Grignard solution in an ice-salt bath. In a separate beaker, crush an excess of dry ice into a powder. Cautiously, pour the Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify.
-
Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Slowly and carefully quench the reaction by adding 3M HCl until the solution is acidic and all magnesium salts have dissolved.
-
Extraction & Hydrolysis: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layer contains the oxazoline-protected carboxylic acid. For hydrolysis, the crude product can be heated at reflux in 3M HCl for several hours.
-
Purification: After hydrolysis, extract the product into an organic solvent, dry over Na₂SO₄, and concentrate. The final carboxylic acid product can be purified by recrystallization.
Conclusion
2-(4-Bromophenyl)oxazoline is a powerful and reliable building block for the synthesis of complex pharmaceutical intermediates. Its ability to mask a carboxylic acid functionality while providing a reactive handle for Suzuki-Miyaura and Grignard reactions allows for the efficient construction of key molecular scaffolds. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile reagent in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science. However, achieving high purity can be challenging due to the potential for closely-related impurities and product stability issues. This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this oxazoline?
A1: The impurity profile is highly dependent on the synthetic route. For syntheses involving the cyclodehydration of an N-(2-hydroxyethyl)amide intermediate, common impurities include unreacted starting materials (4-bromobenzoic acid or its derivatives and 2-amino-2-methyl-1-propanol), the amide intermediate itself, and residual water.[1][2] Syntheses starting from nitriles may contain unreacted 4-bromobenzonitrile.[3][4]
Q2: What is the most reliable method for purifying the crude product?
A2: Flash column chromatography on silica gel is the most widely reported and effective method for purifying 2-aryl-oxazolines on a laboratory scale.[5][6] It offers excellent separation of the desired product from both more polar starting materials and less polar byproducts. For achieving very high purity (>99.5%), recrystallization from a suitable solvent system is a highly effective secondary step or alternative.[7]
Table 1: Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | High resolution, versatile for various impurities, good scalability (mg to g).[5] | Can be time-consuming, requires significant solvent, potential for product decomposition on acidic silica.[8] | Primary purification of crude reaction mixtures with multiple components. |
| Recrystallization | Yields highly pure crystalline solid, cost-effective, simple setup.[7] | Potential for low recovery, requires finding a suitable solvent system, may not remove impurities with similar solubility.[9] | Final purification step to achieve high purity or for purifying large batches with known impurities. |
| Distillation | Excellent for removing volatile impurities and residual water.[1] | Not suitable for non-volatile solids like the target compound. | Removing residual solvents or water from liquid oxazolines, not the target compound. |
Q3: Is this compound stable on silica gel?
A3: Oxazolines can be sensitive to acidic conditions, and standard silica gel is weakly acidic.[10] This can potentially lead to hydrolysis of the oxazoline ring back to the N-(2-hydroxyethyl)amide, especially during prolonged exposure on a column.[8] It is crucial to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if any new spots appear. If degradation is observed, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v).
Q4: What analytical techniques are recommended to confirm purity?
A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is essential for real-time monitoring of reaction progress and column chromatography fractions.[11] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13] Final product identity and structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Purification Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Troubleshooting Flash Column Chromatography
Problem: My yield is very low after column chromatography.
-
Possible Cause 1: Product Degradation on Silica Gel.
-
Explanation: As mentioned in the FAQ, the acidic nature of silica gel can cause the oxazoline ring to open. If the column runs slowly, this degradation can significantly reduce the yield.
-
Solution:
-
Test Stability: Perform a 2D TLC or spot test to confirm stability on silica gel.[8]
-
Deactivate Silica: If unstable, run the column using a mobile phase containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica.
-
Use Alternative Stationary Phase: For highly sensitive compounds, consider using a more inert stationary phase like neutral alumina or Florisil.[8]
-
Increase Flow Rate: A faster flow rate reduces the residence time of the compound on the column, minimizing potential degradation.
-
-
-
Possible Cause 2: Product Streaking or Irreversible Adsorption.
-
Explanation: Highly polar baseline impurities can cause your product to "streak" down the column, leading to poor separation and mixed fractions. In some cases, the product may bind too strongly and not elute at all.
-
Solution:
-
Pre-column Filtration: Dissolve your crude product in a suitable solvent and pass it through a small plug of silica gel first. This removes baseline impurities that can interfere with chromatography.[8]
-
Optimize Loading: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading. Adsorbing the material onto a small amount of silica ("dry loading") often gives sharper bands and better separation than loading as a concentrated liquid solution.
-
-
Problem: The purified product is still a yellow solid, not off-white.
-
Possible Cause: Co-elution of a Colored Impurity.
-
Explanation: Some impurities, potentially from side reactions or trace metals from catalysts (e.g., palladium), may have a similar polarity to your product and co-elute.[10] These can persist even if they are not visible on a TLC plate.
-
Solution:
-
Finer Gradient Elution: Use a shallower solvent gradient during chromatography. Start with a very non-polar mobile phase (e.g., 98:2 Hexane:EtOAc) and increase the polarity very slowly. This can improve the separation between compounds with close Rf values.
-
Charcoal Treatment: Before a final recrystallization step, dissolving the product in a solvent and stirring briefly with a small amount of activated carbon can remove colored impurities.[10] Be cautious, as charcoal can also adsorb your product, potentially lowering the yield.[9]
-
Recrystallization: This is often the most effective way to remove trace colored impurities that chromatography cannot.
-
-
Visual Workflow: Purification Method Selection
The following decision tree can help guide your choice of the primary purification technique based on experimental observations.
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Explanation: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This often happens if the boiling point of the chosen solvent is too high or if the solution cools too quickly.[7]
-
Solution:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at the boiling point.[9]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling out, while slow cooling promotes the formation of pure crystals.[9]
-
Change Solvent System: Your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or use a two-solvent system (one in which the compound is soluble, and one in which it is insoluble).
-
Problem: No crystals form, even after cooling in an ice bath.
-
Possible Cause 1: Solution is too dilute.
-
Explanation: Too much solvent was used initially, and the solution is not supersaturated upon cooling.[9]
-
Solution: Gently boil off some of the solvent under a nitrogen stream to concentrate the solution. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; if a solid residue forms upon evaporation, crystallization is likely.
-
-
Possible Cause 2: Lack of nucleation sites.
-
Explanation: Crystallization requires an initial "seed" to begin. Spontaneously, this can be slow.
-
Solution:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4. For this compound, a gradient of Ethyl Acetate (EtOAc) in Hexane is a good starting point (e.g., starting with 5% EtOAc in Hexane and gradually increasing to 20%).
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material).
-
Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, non-polar eluent (e.g., 5% EtOAc in Hexane).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively (recommended): Dissolve the crude product in a few mL of a volatile solvent (e.g., dichloromethane), add ~2-3 g of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent as needed to move the product down the column.
-
-
Fraction Pooling and Evaporation:
-
Once the product is identified in the fractions, combine all pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection: Find a suitable solvent or solvent pair. An ideal single solvent dissolves the compound when hot but not when cold. A good starting point for this compound might be ethanol, isopropanol, or a mixture like ethyl acetate/hexane.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just fully dissolve the solid.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visual Workflow: Troubleshooting Column Chromatography
This flowchart outlines a systematic approach to diagnosing and solving common issues in flash column chromatography.
Caption: Troubleshooting workflow for flash column chromatography.
References
- 1. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. rsc.org [rsc.org]
- 6. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-(4-bromophenyl)oxazoline
Welcome to our dedicated technical support center for the cross-coupling of 2-(4-bromophenyl)oxazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during this specific transformation. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also explain the underlying principles that govern success in these reactions.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments.
Q1: Why is the oxazoline group important in my substrate?
The oxazoline moiety is a well-known directing group in organometallic chemistry. Its nitrogen atom can coordinate to the metal center of the catalyst, leading to regioselective C-H activation or influencing the electronic properties of the aryl bromide. This coordination can enhance the rate and selectivity of the cross-coupling reaction. However, it can also sometimes lead to catalyst inhibition if not properly managed.
Q2: Which cross-coupling reactions are most suitable for 2-(4-bromophenyl)oxazoline?
The most commonly employed and generally successful cross-coupling reactions for this substrate are Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Heck (C-C bond formation with alkenes), Sonogashira (C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (C-N bond formation with amines). The choice of reaction will depend on the desired final product.
Q3: Can I use the same catalyst for different types of cross-coupling reactions with this substrate?
While some palladium catalysts are versatile, optimal results are typically achieved using catalyst systems (precatalyst and ligand) tailored to the specific reaction type. For example, the ligands that are highly effective for Suzuki-Miyaura coupling may not be the best choice for Buchwald-Hartwig amination due to the different mechanistic requirements of the catalytic cycles.
Catalyst Selection Guide
The success of your cross-coupling reaction hinges on the judicious selection of the catalyst system. Below, we provide a detailed guide to selecting the appropriate catalyst for various transformations involving 2-(4-bromophenyl)oxazoline.
The Core Components: Precatalyst and Ligand
A typical palladium-based catalyst system consists of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination.
Recommended Catalyst Systems
The following table summarizes recommended starting points for catalyst selection based on the desired cross-coupling reaction.
| Reaction Type | Palladium Precatalyst | Recommended Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, P(t-Bu)₃, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | P(o-tol)₃, PPh₃, N-Heterocyclic Carbenes (NHCs) | NEt₃, K₂CO₃ | DMF, Acetonitrile, Toluene |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃, Xantphos (often used with CuI co-catalyst) | NEt₃, Piperidine, Diisopropylamine | THF, DMF, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, BrettPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Expert Insight: For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands like SPhos and XPhos often leads to higher yields and faster reaction times, especially with challenging substrates.[1] These ligands promote the rate-determining oxidative addition step and facilitate the reductive elimination.[2][3] For Buchwald-Hartwig aminations, bidentate phosphine ligands such as BINAP and DPPF were early developments that provided reliable results.[4] More recently, sterically hindered ligands have further expanded the scope of this reaction.[4]
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting. Below is a generalized diagram for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Welcome to the technical support resource for the synthesis of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during lab-scale and pilot-scale production. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust, reproducible, and scalable outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the synthesis of this key oxazoline intermediate.
Q1: What is the most reliable and scalable synthetic route for this compound?
The most robust and widely adopted method for gram-to-kilogram scale synthesis is the Lewis acid-catalyzed reaction between 4-bromobenzonitrile and 2-amino-2-methyl-1-propanol.[1][2][3] This route is favored due to its one-step nature, high atom economy, and the commercial availability of the starting materials. The use of a catalyst like zinc chloride (ZnCl₂) in a high-boiling, non-polar solvent such as chlorobenzene is a well-established procedure.[1]
Q2: What is the precise role of the Lewis acid catalyst in this reaction?
The Lewis acid, typically ZnCl₂, plays a critical role in activating the nitrile group. It coordinates to the nitrogen atom of the 4-bromobenzonitrile, significantly increasing the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by the primary amine of 2-amino-2-methyl-1-propanol, which is the rate-determining step for the initial addition. The catalyst is believed to form an intermediate complex that promotes the subsequent cyclization and dehydration to yield the final oxazoline ring.[1]
Q3: Why are anhydrous conditions so critical for this synthesis?
Strict anhydrous conditions are paramount for achieving high yields. Water can compete with the amino alcohol as a nucleophile, leading to the hydrolysis of 4-bromobenzonitrile to 4-bromobenzamide. Furthermore, the presence of water can deactivate the Lewis acid catalyst and inhibit the final dehydration step of the reaction intermediate, preventing ring closure. Therefore, using oven-dried glassware, anhydrous solvents, and a dry inert atmosphere (e.g., nitrogen or argon) is essential.
Q4: What yield can I realistically expect when scaling up this reaction?
Under optimized conditions, laboratory-scale syntheses (1-10 g) can achieve yields of 85% or higher.[4] When scaling up, it is realistic to target yields in the range of 75-85%. A minor decrease in yield upon scale-up can often be attributed to challenges in maintaining uniform heating and efficient water removal from a larger reaction volume.
Q5: What is the recommended method for purifying the final product on a large scale?
For multi-gram scales, the primary purification method involves recrystallization. After aqueous workup to remove the catalyst and any water-soluble impurities, the crude product, which is often a solid at room temperature[5], can be recrystallized from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.[6] For very high purity requirements or if the crude product is an oil, silica gel column chromatography may be necessary, although this is less practical for kilogram-scale production.
Detailed Experimental Protocol
This protocol provides a validated, step-by-step methodology for the synthesis of this compound.
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| 4-Bromobenzonitrile | 1.0 equivalent | Limiting reagent. |
| 2-Amino-2-methyl-1-propanol | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the nitrile. |
| Zinc Chloride (Anhydrous) | 0.1 - 0.2 equivalents | Catalytic amount; higher loading can improve reaction rate but complicates workup. |
| Solvent | Anhydrous Chlorobenzene | High boiling point (132 °C) facilitates dehydration.[1] |
| Concentration | 0.5 - 1.0 M | Balances reaction rate and ease of handling. |
| Temperature | Reflux (~132 °C) | Necessary to drive the dehydrative cyclization to completion.[1] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
Step-by-Step Synthesis
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous zinc chloride (0.15 eq.), followed by anhydrous chlorobenzene. Add 4-bromobenzonitrile (1.0 eq.) and 2-amino-2-methyl-1-propanol (1.1 eq.).
-
Reaction: Heat the stirred mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 24 hours.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase or by GC-MS. The disappearance of the 4-bromobenzonitrile starting material indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench the catalyst) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or a mixture of hexanes and ethyl acetate to afford the pure product as a white or off-white solid.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key stages and critical control points in the synthesis process.
Caption: Key stages of the oxazoline synthesis workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Wet Reagents/Solvent: Moisture hydrolyzes the nitrile and deactivates the ZnCl₂ catalyst. 2. Inactive Catalyst: Using hydrated ZnCl₂ instead of anhydrous. 3. Insufficient Temperature: The reaction requires high temperatures to drive the dehydration and ring-closing steps. | 1. Ensure Anhydrous Conditions: Dry solvents over molecular sieves or by distillation. Use freshly opened or properly stored anhydrous reagents. 2. Verify Catalyst Quality: Use freshly purchased anhydrous ZnCl₂ or dry it under vacuum at high temperature before use. 3. Confirm Reflux: Ensure the reaction mixture is vigorously refluxing. For larger scales, check for hot spots and ensure efficient, uniform heating with a suitable heating mantle. |
| Reaction Stalls; Amide Intermediate is Isolated | 1. Incomplete Dehydration: The intermediate N-(1-hydroxy-2-methylpropan-2-yl)-4-bromobenzamide has formed but has not cyclized. This is the most common failure mode. 2. Insufficient Catalyst: Not enough Lewis acid to promote the final, more energy-intensive cyclization step. | 1. Increase Reaction Time/Temperature: Prolong the reflux time. Consider using a Dean-Stark trap to azeotropically remove the water byproduct, driving the equilibrium towards the oxazoline product. 2. Increase Catalyst Loading: Incrementally add more anhydrous ZnCl₂ (e.g., another 0.05 eq.). Be cautious, as this will make the aqueous workup more challenging. |
| Formation of Significant Side Products | 1. Thermal Decomposition: At very high temperatures or with prolonged reaction times, decomposition of starting materials or product can occur. 2. Reaction with Impurities: Impurities in the starting materials (e.g., other nitriles or amines) can lead to the formation of different oxazolines. | 1. Optimize Reaction Time: Do not let the reaction run unnecessarily long after completion. Monitor closely and begin workup once the starting material is consumed. 2. Verify Starting Material Purity: Use high-purity (>98%) 4-bromobenzonitrile and 2-amino-2-methyl-1-propanol. Confirm purity by NMR or GC-MS before starting. |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Residual solvent or organic impurities can depress the melting point of the final product, causing it to be an oil or waxy solid. | 1. Thorough Purification: Ensure the crude material is fully dried under high vacuum to remove all solvent traces. If it remains an oil, perform silica gel column chromatography with a hexane/ethyl acetate gradient to isolate the pure compound, which should solidify upon standing or cooling. |
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Screening the synthesis of 2-substituted-2-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | 32664-13-4 [sigmaaldrich.com]
- 6. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
stability of oxazoline ring under strong acid or base conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with oxazoline-containing compounds. This resource provides in-depth answers, troubleshooting guides, and validated protocols to address common challenges related to the stability of the oxazoline ring under strong acid and base conditions. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the fundamental chemical reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the chemical nature and reactivity of the oxazoline ring.
Q1: What is the general stability profile of a 2-oxazoline ring?
A1: The 2-oxazoline ring is a robust heterocycle, generally appreciated for its stability under a range of conditions. It is thermally stable and typically resistant to weak acids, bases, nucleophiles, and radicals.[1] This resilience makes it a valuable component in various applications, including as a protecting group for carboxylic acids, a directing group in synthesis, and a monomer for polymer production.[1] However, its stability is not absolute. The ring can be cleaved under more forceful acidic or basic conditions, a property that is often exploited for deprotection.[2]
Q2: What are the typical products of oxazoline ring hydrolysis under acidic vs. basic conditions?
A2: The reaction products are highly dependent on the pH of the environment.
-
Under Strong Acidic Conditions: The most common outcome is the formation of a β-amino ester .[2][3] This occurs via acid-catalyzed hydrolysis where water attacks the C=N double bond after the ring nitrogen is protonated.[3][4] In some cases, this amino ester can undergo a subsequent intramolecular acyl transfer to form the more thermodynamically stable β-hydroxy amide .[2][3][4]
-
Under Strong Basic Conditions: Hydrolysis under basic conditions typically yields the corresponding β-hydroxy amide .[5] While less common for small molecule cleavage, this pathway is extensively used in polymer chemistry for the partial hydrolysis of poly(2-oxazoline)s to generate linear polyethylenimine (L-PEI) copolymers.[2][6][7]
Q3: What specific conditions are generally required for intentional oxazoline ring cleavage?
A3: Cleavage is an intentional step when oxazolines are used as protecting groups. The most prevalent and reliable method is acidic hydrolysis .[2] This is typically achieved by heating the oxazoline-containing compound in the presence of a strong mineral acid, such as hydrochloric acid (HCl), in an aqueous co-solvent system (e.g., THF/water or dioxane/water).[2][6] The reaction rate is highly dependent on temperature; elevated temperatures of 100-120°C are often used to drive the reaction to completion in a reasonable timeframe.[6][8]
Section 2: Troubleshooting Guide: Acidic Conditions
Q4: My oxazoline-containing compound is degrading during purification on standard silica gel. What is happening and how can I prevent it?
A4: This is a common issue rooted in the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the hydrolysis of the oxazoline ring, especially if using protic or water-containing eluents.
Causality: The mechanism is analogous to solution-phase acid hydrolysis. The oxazoline nitrogen interacts with acidic silanol groups (Si-OH) on the silica surface, activating the ring for nucleophilic attack by water or alcohol from the solvent system, leading to ring-opened byproducts.
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of the silica gel in your desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). After stirring, the silica can be packed into the column as usual. This neutralizes the acidic sites.
-
Use Neutral Alumina: If compatible with your molecule, basic or neutral alumina can be an effective alternative to silica gel.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as C18-functionalized silica (reverse-phase chromatography), if your compound's polarity allows.
Q5: My acid-catalyzed hydrolysis to the amino ester is very slow. How can I increase the reaction rate?
A5: Sluggish hydrolysis is typically due to insufficient reaction energy or steric hindrance around the oxazoline ring.
Causality: The hydrolysis of an oxazoline is not an instantaneous reaction; it has a significant activation energy barrier. Factors like bulky substituents at the C2 or C4 positions can sterically hinder the approach of the water nucleophile.[6]
Troubleshooting Steps:
-
Increase Temperature: This is the most effective way to accelerate the reaction. Increasing the temperature from room temperature to reflux conditions (e.g., 100-120°C) can dramatically decrease reaction times.[6][8] Microwave reactors can be used to reach even higher temperatures safely, further accelerating the process.[8]
-
Increase Acid Concentration: Ensure a sufficient concentration of strong acid is present. While catalytic acid is required, using a higher concentration (e.g., 1-4 M HCl) ensures the oxazoline remains protonated and activated.[6]
-
Optimize Co-solvent: If your substrate is hydrophobic, ensure it remains fully dissolved. A co-solvent system like THF/water or 1,4-dioxane/water is often necessary to maintain solubility.[6]
Q6: I am getting a hydroxy amide instead of the expected amino ester from my acid hydrolysis. Why is this happening?
A6: You are observing a well-documented intramolecular rearrangement. The initially formed β-amino ester is often a kinetic product, which can rearrange to the more thermodynamically stable β-hydroxy amide via an O- to N-acyl transfer.[3][4]
Causality: The nitrogen of the primary or secondary amine in the amino ester product can act as a nucleophile, attacking the adjacent ester carbonyl. This forms a tetrahedral intermediate which then collapses to yield the amide and release the alcohol. This process can be favored by prolonged reaction times or high temperatures.
How to Favor the Amino Ester:
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the time for rearrangement.
-
Lower the Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can disfavor the rearrangement.
-
Protonate the Amine: Keeping the reaction medium strongly acidic helps ensure the amine in the product is protonated to its ammonium salt form.[4] This suppresses its nucleophilicity and slows down the acyl transfer reaction.
Section 3: Troubleshooting Guide: Basic Conditions
Q7: I need to perform a reaction on another part of my molecule using a strong base (e.g., NaOH, LiOH). Will my oxazoline ring be stable?
A7: The 2-oxazoline ring is fairly resistant to bases, but its stability is not absolute and depends on the conditions and the specific molecular structure.[1] While strong bases can be used, prolonged exposure, especially at elevated temperatures, can lead to hydrolysis to the β-hydroxy amide.[5]
Recommendations:
-
Use Low Temperatures: If possible, perform the base-mediated reaction at low temperatures (e.g., 0°C or below) to minimize the rate of oxazoline hydrolysis.
-
Limit Reaction Time: Avoid unnecessarily long reaction times. Monitor the primary reaction closely and quench it as soon as it is complete.
-
Use Non-nucleophilic Bases: If the goal is simply deprotonation, consider using sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges, which are less likely to attack the oxazoline ring directly.
Q8: What are the risks of using strong bases with chiral oxazolines derived from amino acids?
A8: A significant risk is epimerization at the stereocenter adjacent to the ring nitrogen (typically the C4 position).
Causality: A strong base can deprotonate the C-H bond at the C4 position. The resulting carbanion can be stabilized by the adjacent ring structure. Reprotonation of this planar or rapidly inverting carbanion can occur from either face, leading to a loss of stereochemical purity (racemization or epimerization).
Prevention Strategies:
-
Avoid Strong, Hindered Bases: Bases like LDA or t-BuOK are particularly effective at deprotonation and should be used with extreme caution.
-
Employ Milder Conditions: Use the mildest base possible for your desired transformation (e.g., K₂CO₃ instead of NaOH if applicable).
-
Low Temperature: Perform the reaction at the lowest possible temperature to disfavor the deprotonation equilibrium.
-
Protect the C4 Proton: If synthetically feasible, having a quaternary center at C4 (e.g., from 2-amino-2-methyl-1-propanol) will prevent this side reaction entirely as there is no proton to remove.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a 2-Oxazoline
This protocol describes a standard method for cleaving an oxazoline ring to yield the corresponding β-amino ester or β-hydroxy amide.
Materials:
-
Oxazoline-containing compound
-
1,4-Dioxane (or Tetrahydrofuran)
-
4 M Hydrochloric Acid (aqueous)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the oxazoline compound (1.0 eq) in 1,4-dioxane (or THF) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.
-
Acid Addition: Add an equal volume of 4 M aqueous HCl. The final acid concentration will be ~2 M.
-
Heating: Equip the flask with a condenser and heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography (using neutralized silica gel) or recrystallization as required.
Protocol 2: Monitoring Oxazoline Stability Under Specific pH Conditions
This protocol allows you to assess the stability of your compound under the exact pH conditions of a planned future reaction.
Materials:
-
Oxazoline-containing compound
-
Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal, like 1,3,5-trimethoxybenzene)
-
Buffer solutions at the desired pH (e.g., pH 4, 7, 10)
-
Deuterated solvent (for NMR) or HPLC-grade solvent
-
NMR tubes or HPLC vials
Procedure:
-
Stock Solution: Prepare a stock solution of your oxazoline compound and a known concentration of an internal standard in a suitable solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: In separate vials, mix a precise volume of the stock solution with the buffer solution at the target pH. For NMR, use deuterated buffers or D₂O.
-
Initial Analysis (t=0): Immediately analyze the sample using HPLC or ¹H NMR. Record the initial ratio of the peak area of your compound to the peak area of the internal standard.
-
Incubation: Store the samples at the intended reaction temperature (e.g., 25°C, 50°C).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot and analyze it again.
-
Data Analysis: Plot the ratio of (Compound Area / Internal Standard Area) versus time. A flat line indicates stability, while a decreasing slope indicates degradation. The rate of degradation can be quantified from this data.
Section 5: Data Summary
Table 1: Comparative Stability and Cleavage of 2-Oxazoline Rings
| Condition Category | Reagents / Conditions | Relative Rate of Cleavage | Primary Product(s) | Common Issues & Considerations |
| Strong Acid | 1-4 M HCl or H₂SO₄, 80-120°C | Fast | β-Amino Ester, can rearrange to β-Hydroxy Amide[2][3][4] | Rearrangement to amide; requires high temperatures.[4][8] |
| Weak Acid | Acetic Acid, Silica Gel | Very Slow to Moderate | β-Amino Ester | Can cause degradation on silica columns; generally stable in solution.[1] |
| Strong Base | 1-4 M NaOH or KOH, heat | Moderate to Slow | β-Hydroxy Amide[5] | Risk of epimerization at chiral centers; potential for other base-sensitive group degradation. |
| Weak Base | K₂CO₃, Et₃N, Room Temp | Negligible / Very Slow | No reaction (Stable) | Generally considered stable under these conditions.[1] |
| Nucleophiles | H₂O, Amines (neutral pH) | Negligible / Very Slow | No reaction (Stable) | The ring is resistant to direct nucleophilic attack without activation.[1] |
Section 6: Mechanistic & Workflow Diagrams
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
A depiction of the two-stage process for acid-catalyzed oxazoline ring opening.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 6. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of Bromophenyl Oxazoline
Welcome to the technical support center for the regioselective functionalization of 2-(bromophenyl)oxazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during the synthesis of functionalized phenyl oxazoline derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The oxazoline moiety is a powerful directing group and a stable protecting group for carboxylic acids, making it a valuable tool in organic synthesis.[1][2] However, achieving high regioselectivity in the functionalization of bromophenyl oxazolines can be challenging. This guide will address common issues and provide solutions based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide for Common Challenges
This section addresses specific problems you may encounter during the regioselective functionalization of bromophenyl oxazolines and offers step-by-step solutions.
Poor Regioselectivity in Directed ortho-Metalation (DoM)
Problem: You are attempting a directed ortho-lithiation of a 2-(bromophenyl)oxazoline to introduce a substituent at the position ortho to the oxazoline group, but you are observing a mixture of products, including lithiation at the bromine-bearing carbon or reaction with the bromine atom.
Causality: The oxazoline group is a potent directing metalation group (DMG) that facilitates deprotonation at the adjacent ortho-position by coordinating with the organolithium reagent.[3][4] However, competing reactions such as lithium-halogen exchange can occur, especially with more reactive organolithium reagents or at elevated temperatures.
Troubleshooting Steps:
-
Choice of Organolithium Reagent:
-
Issue: Using highly reactive organolithium reagents like n-BuLi at temperatures above -78 °C can favor lithium-halogen exchange.
-
Solution: Employ a less reactive or more sterically hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5] These bases are less prone to undergo lithium-halogen exchange. If n-BuLi must be used, ensure the reaction is conducted at a very low temperature (e.g., -78 °C to -100 °C).[6]
-
-
Temperature Control:
-
Issue: Allowing the reaction temperature to rise can increase the rate of undesired side reactions.
-
Solution: Maintain a strictly controlled low temperature throughout the addition of the organolithium reagent and the subsequent quenching with an electrophile.[6] Use a cryostat or a well-insulated dry ice/acetone bath.
-
-
Solvent Effects:
-
Issue: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.
-
Solution: Tetrahydrofuran (THF) is a common solvent for DoM reactions.[7] The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing their reactivity and potentially improving the rate of the desired ortho-deprotonation.[3]
-
-
Quenching Conditions:
-
Issue: Slow addition of the electrophile or allowing the reaction to warm before quenching can lead to side reactions of the lithiated intermediate.
-
Solution: Add the electrophile rapidly at low temperature and allow the reaction to warm to room temperature only after the electrophile has been added.
-
Experimental Protocol: Regioselective ortho-Lithiation and Silylation
-
Dissolve 2-(2-bromophenyl)oxazoline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Rapidly add trimethylsilyl chloride (TMSCl, 1.2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting ortho-Metalation
Caption: Troubleshooting workflow for directed ortho-metalation.
Low Yields and Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful methods for the functionalization of the C-Br bond in 2-(bromophenyl)oxazolines. However, achieving high yields and minimizing side products can be challenging.
Problem: You are performing a Suzuki-Miyaura reaction to form a C-C bond at the bromine position, but you are observing low yields, significant amounts of homocoupled byproducts, and/or debromination of the starting material.
Causality: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[8][9] Inefficient transmetalation or slow reductive elimination can lead to side reactions.
Troubleshooting Steps:
| Parameter | Issue | Solution |
| Catalyst/Ligand | Inactive catalyst or inappropriate ligand for the substrate. | Screen a variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. Bulky, electron-rich ligands can promote efficient oxidative addition and reductive elimination.[10] |
| Base | The base is too weak to promote transmetalation or too strong, causing degradation of the starting material or boronic acid. | Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][11] The choice of base should be optimized for the specific substrates. An aqueous solution of the base is often beneficial. |
| Solvent | The solvent system does not adequately dissolve all reactants or is not suitable for the reaction temperature. | A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used.[8] The solvent should be thoroughly degassed to prevent oxidation of the catalyst. |
| Temperature | The reaction temperature is too low for efficient catalysis or too high, leading to decomposition. | Most Suzuki reactions are run at elevated temperatures (80-110 °C).[8] Optimization of the temperature is crucial. |
Problem: You are attempting a Sonogashira coupling to introduce an alkyne at the bromine position, but you are observing significant homocoupling of the terminal alkyne (Glaser coupling) and low yields of the desired product.
Causality: The Sonogashira reaction typically requires a copper(I) co-catalyst, which can also promote the oxidative homocoupling of the alkyne.[12][13]
Troubleshooting Steps:
-
Copper-Free Conditions:
-
Issue: The presence of copper(I) and oxygen leads to alkyne dimerization.[14][15]
-
Solution: Perform the reaction under strictly anaerobic conditions. Alternatively, use a copper-free Sonogashira protocol. These methods often require a different palladium catalyst and ligand system and may need a stronger base.[15]
-
-
Amine Base:
-
Issue: The amine base not only neutralizes the HBr formed but also acts as a ligand and solvent.
-
Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions.[13] The amine should be freshly distilled and degassed.
-
-
Catalyst Loading:
-
Issue: High catalyst loading can sometimes lead to increased side product formation.
-
Solution: Optimize the loading of both the palladium catalyst and the copper(I) co-catalyst (if used).
-
Problem: You are performing a Buchwald-Hartwig amination to form a C-N bond at the bromine position, but the reaction is sluggish or gives low yields.
Causality: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used, the strength of the base, and the nature of the amine coupling partner.[16][17][18]
Troubleshooting Steps:
-
Ligand Selection:
-
Issue: The initial generations of phosphine ligands may not be effective for all substrates.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group.[19] These ligands promote the challenging reductive elimination step.
-
-
Base Selection:
-
Issue: A base that is not strong enough will not efficiently deprotonate the amine, halting the catalytic cycle.
-
Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[20]
-
-
Reaction Conditions:
-
Issue: The reaction may be sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can the oxazoline ring be opened under the reaction conditions for cross-coupling?
A1: The 2-oxazoline ring is generally stable to the basic and thermal conditions employed in many cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1] However, strongly acidic conditions or harsh nucleophiles can lead to ring opening. It is always advisable to monitor the reaction for any signs of decomposition of the oxazoline moiety.
Q2: I am trying to perform a Grignard reaction with my 2-(bromophenyl)oxazoline, but it is not working. What could be the issue?
A2: There are two primary challenges with Grignard formation from 2-(bromophenyl)oxazoline. First, the oxazoline group itself can be reactive towards Grignard reagents, acting as an electrophile.[21] Second, if the Grignard reagent does form, it can potentially react with another molecule of the starting material. A more reliable approach for introducing a carbon nucleophile ortho to the oxazoline is through directed ortho-metalation with an organolithium reagent, as described in Section 1.1. If functionalization at the bromine site is desired, consider converting the bromide to an organolithium or organozinc species at low temperature before reacting with an electrophile.
Q3: Is it possible to achieve C-H functionalization on the phenyl ring without involving the bromine atom?
A3: Yes, C-H functionalization is a powerful strategy.[22][23] The oxazoline group can direct C-H activation to the ortho-position. Transition metal catalysts, such as those based on rhodium or ruthenium, can be used to achieve regioselective C-H amidation, arylation, or alkylation.[24][25] The choice of catalyst and directing group is crucial for controlling the regioselectivity.[22][26]
Q4: Should I protect the oxazoline nitrogen during these reactions?
A4: The nitrogen atom in the oxazoline ring is generally not nucleophilic and does not typically require protection.[1] Its lone pair is involved in the ring system. Attempting to protect the nitrogen may lead to undesired side reactions.
Q5: My starting material is insoluble in the reaction solvent at low temperatures for ortho-lithiation. What should I do?
A5: Poor solubility at low temperatures is a common issue.[6] You can try a few strategies:
-
Increase the solvent volume, though this may lead to slower reaction rates.
-
Use a co-solvent system that improves solubility, ensuring the co-solvent is inert to the strong base.
-
Add the organolithium reagent at a slightly higher temperature where the substrate is soluble (e.g., -40 °C), and then immediately cool the reaction to -78 °C. This should be done with caution as it may affect regioselectivity.
This technical support guide provides a starting point for troubleshooting common issues in the regioselective functionalization of bromophenyl oxazolines. Successful synthesis in this area often requires careful optimization of reaction conditions for each specific substrate and desired transformation.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reaction Rate of 2-(4-Bromophenyl)oxazoline Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 2-(4-bromophenyl)oxazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during experimentation. The following content is structured to address common issues in a question-and-answer format, offering explanations grounded in reaction kinetics and catalytic cycle principles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction of 2-(4-bromophenyl)oxazoline showing a low or inconsistent reaction rate?
A1: Inconsistent reaction rates in the coupling of 2-(4-bromophenyl)oxazoline are frequently tied to solvent choice. The polarity and coordinating ability of the solvent play a critical role in stabilizing intermediates within the palladium catalytic cycle.[1] For instance, polar aprotic solvents like DMF or dioxane are often employed to facilitate the dissolution of reagents and stabilize charged intermediates.[2] However, the optimal solvent is highly dependent on the specific coupling partner (e.g., in Heck vs. Suzuki reactions).
Q2: Can the oxazoline ring on my substrate interfere with the palladium catalyst?
A2: Yes, the nitrogen atom in the oxazoline ring can act as a ligand and coordinate to the palladium center. This can be a double-edged sword. On one hand, this coordination can act as a directing group, influencing the regioselectivity of the reaction, particularly in C-H activation scenarios.[3][4] On the other hand, strong coordination can sometimes hinder the catalytic cycle by occupying a coordination site on the palladium, thereby slowing down the reaction. The choice of an appropriate ancillary ligand is crucial to modulate this interaction.
Q3: I am observing significant formation of a homocoupled biaryl product. What is the likely cause and how can I mitigate it?
A3: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide is a common side reaction. This is often exacerbated by the presence of oxygen, which can lead to the oxidative coupling of the organoborane.[5] Additionally, if a Pd(II) precatalyst is used, incomplete reduction to the active Pd(0) species can promote homocoupling. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) source directly, or ensuring efficient in-situ reduction of a Pd(II) precatalyst, can also be beneficial. The choice of solvent can also play a role; sometimes switching to a less polar solvent can disfavor the homocoupling pathway.
Q4: Can I use protic solvents like alcohols or water in my coupling reaction with 2-(4-bromophenyl)oxazoline?
A4: The use of protic solvents is highly context-dependent. In Suzuki reactions, water is often used as a co-solvent with an organic solvent like THF or dioxane to dissolve the inorganic base and facilitate the transmetalation step.[2] However, in other coupling reactions, protic solvents can interfere with the catalyst or reagents. For instance, they can lead to competitive hydrodehalogenation of the aryl halide.[2] It is crucial to consult literature for the specific type of coupling reaction you are performing. For the coupling of 2-(4-bromophenyl)oxazoline, starting with anhydrous conditions is generally recommended unless a specific protocol calls for aqueous media.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Steps:
-
Reagent Integrity:
-
2-(4-Bromophenyl)oxazoline: Ensure it is pure and dry. Impurities can inhibit the catalyst.
-
Coupling Partner (e.g., Boronic Acid, Alkene): Verify the purity and stability. Boronic acids, for instance, can dehydrate to form unreactive boroxines.
-
Solvent: Use freshly distilled or anhydrous grade solvents. Moisture can significantly impact the reaction.
-
Base: Ensure the base is of high purity and handled under inert conditions if it is hygroscopic.
-
-
Catalyst and Ligand:
-
Palladium Source: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Ligand: The choice of phosphine ligand is critical. For electron-rich aryl bromides like 2-(4-bromophenyl)oxazoline, bulky, electron-rich ligands (e.g., Buchwald ligands) can be effective.[5]
-
-
Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction vessel is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Optimize the temperature for your specific system.
-
Issue 2: Inconsistent Reaction Rates and the Role of the Solvent
The solvent's influence on the reaction rate is multifaceted, primarily affecting the stability of intermediates in the catalytic cycle through its dielectric constant and coordinating ability.[6]
Solvent Property Effects on the Catalytic Cycle
Caption: Influence of Solvent Properties on the Palladium Catalytic Cycle.
Solvent Selection Guide:
A systematic screening of solvents is often the most effective approach to optimize reaction rates.
| Solvent Class | Example Solvents | Dielectric Constant (approx.) | Potential Effects on 2-(4-bromophenyl)oxazoline Coupling |
| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile | 37, 38, 32, 37 | Generally good for dissolving reagents and stabilizing charged intermediates. Often a good starting point.[2] |
| Ethereal | Dioxane, THF | 2.2, 7.6 | Moderately polar and can coordinate to the palladium center. Widely used in Suzuki couplings. |
| Aromatic | Toluene, Xylene | 2.4, 2.3 | Non-polar, less coordinating. Can be beneficial if catalyst inhibition by a coordinating solvent is suspected. |
| Alcohols | Isopropanol, t-Butanol | 19.9, 12.5 | Protic nature can be problematic, but sometimes used in specific protocols.[7] |
| Aqueous Mixtures | Dioxane/Water, THF/Water | Variable | Often necessary for Suzuki reactions to dissolve the inorganic base.[8] |
Experimental Protocol: Solvent Screening for Suzuki Coupling
This protocol provides a general framework for screening solvents for the Suzuki coupling of 2-(4-bromophenyl)oxazoline with phenylboronic acid.
-
Preparation of Reagents:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)oxazoline (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent to be screened (e.g., dioxane, DMF, toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR to determine the conversion and yield.
-
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline
This guide provides an in-depth analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded predictive assignment. This approach is designed to empower researchers in their own spectral interpretation and to serve as a valuable reference in the synthesis and characterization of related compounds.
The Importance of NMR in Structural Elucidation
NMR spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering a non-destructive window into the intricate three-dimensional world of molecules. For drug development professionals and researchers, the precise assignment of ¹H and ¹³C NMR spectra is not merely an academic exercise; it is a critical step in confirming the identity, purity, and structure of newly synthesized compounds. The chemical shifts, coupling constants, and signal multiplicities observed in an NMR spectrum provide a detailed roadmap of the molecular architecture, revealing the connectivity of atoms and their chemical environment.
In the context of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline, a molecule of interest in synthetic chemistry, accurate NMR spectral assignment is paramount for verifying its successful synthesis and for its use in subsequent applications.
Molecular Structure and Numbering
For clarity in the following spectral assignments, the atoms of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this guide.
// Nodes for the atoms with labels C1 [label="C1'", pos="1.5,1.5!"]; C2 [label="C2'", pos="2.5,2!"]; C3 [label="C3'", pos="3.5,1.5!"]; C4 [label="C4'", pos="3.5,0.5!"]; C5 [label="C5'", pos="2.5,0!"]; C6 [label="C6'", pos="1.5,0.5!"]; Br [label="Br", pos="4.5,0.5!"];
C2ox [label="C2", pos="0.5,1!"]; N3 [label="N3", pos="-0.5,1.5!"]; C4ox [label="C4", pos="-1.5,1!"]; C5ox [label="C5", pos="-0.5,0.5!"]; O1 [label="O1", pos="0.5,0!"];
C4_Me1 [label="C(CH₃)₂", pos="-2.5,1.5!"]; C4_Me2 [label="", pos="-2.5,0.5!"]; // Placeholder for the second methyl group
// Edges to form the structure C1 -- C2ox; C2ox -- N3; N3 -- C4ox; C4ox -- C5ox; C5ox -- O1; O1 -- C2ox;
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br;
C4ox -- C4_Me1; C4ox -- C4_Me2; }
Caption: Numbering scheme for 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline.Predicted ¹H NMR Spectral Assignment
The predicted ¹H NMR spectrum of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline is expected to exhibit distinct signals corresponding to the protons of the 4,4-dimethyl-2-oxazoline ring and the 4-bromophenyl group. The predicted chemical shifts are based on the analysis of similar structures and the known effects of substituents on aromatic systems.
Methodology for Prediction:
The chemical shifts for the oxazoline ring protons are predicted based on the known spectrum of 4,4-dimethyl-2-oxazoline.[1][2] The influence of the 4-bromophenyl substituent at the C2 position is anticipated to cause a downfield shift of the C5 methylene protons due to the electron-withdrawing nature of the aromatic ring. For the aromatic protons, the prediction is based on the typical splitting patterns of a 1,4-disubstituted benzene ring, with the bromine atom and the oxazoline group exerting their characteristic electronic effects.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~7.85 | Doublet | 2H | H-2', H-6' | ~8.5 |
| ~7.55 | Doublet | 2H | H-3', H-5' | ~8.5 |
| ~4.10 | Singlet | 2H | H-5 | - |
| ~1.35 | Singlet | 6H | C4-(CH ₃)₂ | - |
Rationale for Assignments:
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which at lower field strengths may appear as two distinct doublets. The protons ortho to the electron-withdrawing oxazoline group (H-2' and H-6') are expected to be deshielded and appear at a lower field (~7.85 ppm) compared to the protons ortho to the bromine atom (H-3' and H-5', ~7.55 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
-
Methylene Protons (H-5): The two protons on C5 of the oxazoline ring are chemically equivalent and are expected to appear as a singlet at approximately 4.10 ppm. The proximity to the oxygen atom and the deshielding effect of the C=N bond contribute to this downfield shift.
-
Methyl Protons (C4-(CH₃)₂): The six protons of the two methyl groups at the C4 position are equivalent and will produce a sharp singlet at a higher field, predicted to be around 1.35 ppm.
Predicted ¹³C NMR Spectral Assignment
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on data from 4,4-dimethyl-2-oxazoline and substituted benzenes.
Methodology for Prediction:
The chemical shifts for the oxazoline ring carbons are estimated from the known spectrum of 4,4-dimethyl-2-oxazoline.[1] The positions of the aromatic carbon signals are predicted based on the additive effects of the bromine and the 2-(4,4-dimethyl-2-oxazoline) substituents on the benzene ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 |
| ~132 | C-3', C-5' |
| ~130 | C-2', C-6' |
| ~128 | C-1' |
| ~125 | C-4' |
| ~79 | C-5 |
| ~67 | C-4 |
| ~28 | C4-(C H₃)₂ |
Rationale for Assignments:
-
Imine Carbon (C-2): The carbon of the C=N bond in the oxazoline ring is significantly deshielded and is expected to appear at the lowest field, around 163 ppm.
-
Aromatic Carbons:
-
C-4' (ipso-carbon to Br): The carbon directly attached to the bromine atom is expected to be shielded relative to benzene and appear around 125 ppm.
-
C-1' (ipso-carbon to oxazoline): The carbon attached to the oxazoline ring is predicted to be at approximately 128 ppm.
-
C-2', C-6' and C-3', C-5': The remaining aromatic carbons will have distinct chemical shifts due to the electronic effects of the substituents. The carbons ortho to the oxazoline group (C-2' and C-6') are predicted around 130 ppm, while those ortho to the bromine (C-3' and C-5') are expected at approximately 132 ppm.
-
-
Oxazoline Ring Carbons:
-
C-5: The methylene carbon adjacent to the oxygen atom is expected to resonate around 79 ppm.
-
C-4: The quaternary carbon bearing the two methyl groups is predicted to be at approximately 67 ppm.
-
-
Methyl Carbons (C4-(CH₃)₂): The carbons of the two equivalent methyl groups will appear at a high field, around 28 ppm.
Comparative Analysis with Analogous Structures
To enhance the confidence in these predicted assignments, a comparison with the known NMR data of structurally similar compounds is invaluable.
1. 2-Phenyl-4,4-dimethyl-2-oxazoline:
The ¹H NMR spectrum of this compound shows the phenyl protons in the range of 7.4-8.0 ppm, the C5 methylene protons as a singlet around 4.1 ppm, and the C4 methyl protons as a singlet around 1.3 ppm.[3] This closely matches our predictions for the corresponding protons in the 4-bromo-substituted analog, with the expected shifts in the aromatic region due to the presence of bromine.
2. 4-Bromoanisole:
In 4-bromoanisole, the aromatic protons ortho to the methoxy group appear at a higher field (more shielded) than those ortho to the bromine atom. This is in contrast to our prediction for 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline, where the oxazoline ring is expected to be more electron-withdrawing than a methoxy group, leading to a deshielding of the ortho protons.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to a few thousand scans), with a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Conclusion
This guide provides a detailed and reasoned prediction of the ¹H and ¹³C NMR spectral assignments for 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline. By leveraging data from analogous compounds and fundamental NMR principles, these assignments offer a strong starting point for researchers working with this and related molecules. The provided experimental protocol outlines the necessary steps for obtaining high-quality spectra for empirical verification. The authors welcome experimental data from the scientific community to further refine and validate the assignments presented herein.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-bromophenyl)oxazoline Derivatives
For researchers and professionals in drug development and chemical analysis, understanding the gas-phase fragmentation behavior of molecules is paramount for structural elucidation and impurity profiling. This guide provides an in-depth, comparative analysis of the electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 2-(4-bromophenyl)oxazoline derivatives. By delving into the underlying fragmentation mechanisms, this document serves as a practical resource for interpreting mass spectra and differentiating these compounds from structurally similar alternatives.
Introduction to the Mass Spectrometry of 2-Aryl-2-oxazolines
2-Aryl-2-oxazolines are a class of heterocyclic compounds with significant applications in synthetic chemistry and drug discovery.[1] Their structural characterization by mass spectrometry is crucial for reaction monitoring and quality control. When subjected to ESI-MS/MS, these molecules undergo collision-induced dissociation (CID), leading to a series of characteristic fragment ions that provide a fingerprint of their molecular structure.
Protonation typically occurs at the nitrogen atom of the oxazoline ring, which is the most basic site in the molecule.[1] The subsequent fragmentation of the protonated molecule, [M+H]⁺, follows distinct pathways that are influenced by the nature of the substituent on the phenyl ring.
The Signature Fragmentation of the 2-(4-bromophenyl)oxazoline Moiety
The presence of a bromine atom on the phenyl ring introduces a distinctive isotopic pattern and directs the fragmentation in specific ways. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2] This feature is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.
A detailed study on the fragmentation of 2-arene-2-oxazolines has identified three primary fragmentation pathways for the protonated molecules[1]:
-
Formation of the Benzoylium Ion: This pathway involves the cleavage of the C-O and C-N bonds of the oxazoline ring, leading to the formation of a stable bromobenzoylium ion.
-
Formation of the Nitrilium Ion: An alternative fragmentation route results in the formation of a protonated bromobenzonitrile (a nitrilium ion).
-
Neutral Loss of 54 u: A characteristic loss of a neutral fragment with a mass of 54 Da is also commonly observed.
These fragmentation pathways are depicted in the following diagram:
Caption: Primary fragmentation pathways of protonated 2-(4-bromophenyl)oxazoline.
Comparative Fragmentation Analysis
To highlight the influence of the 4-bromo substituent, we will compare the expected fragmentation pattern of 2-(4-bromophenyl)oxazoline with two structural analogs: 2-phenyloxazoline (non-brominated) and 2-(4-methoxyphenyl)oxazoline (containing an electron-donating group).
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 2-phenyloxazoline | 148.08 | 105.03, 104.04, 94.07 | Benzoylium ion, protonated benzonitrile, and [M+H - 54]⁺ respectively. |
| 2-(4-bromophenyl)oxazoline | 226.00 / 228.00 | 183.94 / 185.94, 182.95 / 184.95, 172.00 / 174.00 | Bromobenzoylium ion, protonated bromobenzonitrile, and [M+H - 54]⁺ respectively. The isotopic pattern is a key identifier. |
| 2-(4-methoxyphenyl)oxazoline | 178.09 | 135.04, 134.05, 124.08 | Methoxybenzoylium ion, protonated methoxybenzonitrile, and [M+H - 54]⁺ respectively. The electron-donating group stabilizes the benzoylium ion. |
This comparison demonstrates that while the core fragmentation pathways remain similar across the derivatives, the mass-to-charge ratio of the resulting fragment ions is indicative of the substituent on the phenyl ring. The bromine substitution provides the additional, highly confident identifier of the M/M+2 isotopic pattern.
Experimental Protocol for MS/MS Analysis
This section provides a general workflow for acquiring high-quality tandem mass spectrometry data for 2-(4-bromophenyl)oxazoline derivatives.
Caption: A typical experimental workflow for ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the 2-(4-bromophenyl)oxazoline derivative in a suitable solvent system, such as a 1:1 mixture of methanol and water containing 0.1% formic acid to promote protonation.
-
Dilute the sample to a final concentration of approximately 1 µg/mL.
-
-
Mass Spectrometer Setup:
-
Set up the mass spectrometer for electrospray ionization (ESI) in positive ion mode.
-
Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
MS1 Data Acquisition:
-
Perform a full scan (MS1) to identify the protonated molecular ion, [M+H]⁺. For 2-(4-bromophenyl)oxazoline, this will be a doublet at approximately m/z 226.0 and 228.0.
-
-
MS2 Data Acquisition (Tandem MS):
-
Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the formation of product ions. This is crucial as different fragments may be more prominent at different collision energies.
-
-
Data Analysis:
-
Analyze the resulting product ion spectrum to identify the key fragment ions as detailed in the comparative table.
-
Confirm the presence of bromine by observing the characteristic 1:1 isotopic pattern in the fragment ions that retain the bromine atom.
-
Compare the observed fragmentation pattern with theoretical predictions and, if available, with reference spectra of known compounds to confirm the structure.
-
Conclusion
The mass spectrometry fragmentation of 2-(4-bromophenyl)oxazoline derivatives provides a rich source of structural information. By understanding the core fragmentation pathways and the influence of the bromine substituent, researchers can confidently identify these compounds and distinguish them from other structural analogs. The characteristic M/M+2 isotopic pattern, coupled with the formation of the bromobenzoylium and protonated bromobenzonitrile ions, serves as a reliable signature for this class of molecules. This guide provides the foundational knowledge and a practical experimental framework to aid scientists in their analytical endeavors.
References
- 1. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
comparing 2-(4-bromophenyl)oxazoline with other aryl halides in Suzuki reactions
An In-Depth Comparison of 2-(4-bromophenyl)oxazoline and Alternative Aryl Halides in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is indispensable in academic research and across the pharmaceutical and fine chemical industries for the synthesis of complex molecules like biaryls, styrenes, and conjugated dienes.[2][3]
The electrophilic partner in this reaction, typically an aryl halide, plays a critical role in determining the reaction's success. The reactivity of the aryl halide is intrinsically linked to the strength of the carbon-halogen (C-X) bond, following the general trend: C–I < C–Br < C–Cl.[4] Consequently, aryl iodides are the most reactive, while aryl chlorides are the most challenging substrates, often requiring specialized, highly active catalyst systems.[5]
This guide provides a detailed comparative analysis of 2-(4-bromophenyl)oxazoline, a functionalized aryl bromide, against other common aryl halides in the context of Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, explore the electronic and potential coordinating effects of the oxazoline moiety, and present experimental data to provide researchers, scientists, and drug development professionals with a practical framework for substrate selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount to appreciating the differences in aryl halide reactivity. The generally accepted catalytic cycle involves three primary steps centered around a palladium catalyst.[2][6]
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-determining, and its efficiency is highly dependent on the C-X bond energy and the electronic nature of the aryl halide.[6] Electron-withdrawing groups on the aryl ring can accelerate this step.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-Ar-R' complex. The base is crucial for activating the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product (Ar-R') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity of Aryl Halides
The choice of aryl halide profoundly impacts reaction conditions. While aryl iodides are highly reactive, their cost and lower availability can be prohibitive. Aryl bromides offer a balance of reactivity and cost, making them widely used.[8] Aryl chlorides, though economically attractive, are the least reactive and necessitate more sophisticated and often expensive catalyst systems, typically involving bulky, electron-rich phosphine ligands, to facilitate the challenging oxidative addition step.[3][5]
| Aryl Halide Type | Relative Reactivity | C-X Bond Energy (kcal/mol) | Typical Catalyst Requirements | Advantages | Disadvantages |
| Aryl Iodide (Ar-I) | Highest | ~65 | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | High reactivity, mild conditions | High cost, potential for side reactions |
| Aryl Bromide (Ar-Br) | Intermediate | ~81 | Standard to moderately active catalysts | Good balance of reactivity and cost | Less reactive than iodides |
| Aryl Triflate (Ar-OTf) | Intermediate | N/A | Similar to bromides | Good leaving group, accessible synthetically | Can be sensitive to hydrolysis |
| Aryl Chloride (Ar-Cl) | Lowest | ~96 | Highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) | Low cost, widely available | Low reactivity, requires forcing conditions |
Table 1: General comparison of aryl halide performance in Suzuki-Miyaura reactions.
Performance Analysis: 2-(4-bromophenyl)oxazoline in Context
The 2-(4-bromophenyl)oxazoline substrate introduces unique electronic and structural features. The oxazoline ring is generally considered an electron-withdrawing group, which should enhance the electrophilicity of the aryl bromide and facilitate the rate-determining oxidative addition step. Furthermore, the nitrogen atom of the oxazoline ring has the potential to act as a coordinating ligand to the palladium center, a phenomenon that can influence catalytic activity.[9][10]
Below is a comparative summary of experimental data for the Suzuki coupling of various aryl bromides with phenylboronic acid under similar conditions to illustrate the relative performance.
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-bromophenyl)oxazoline | Pd(OAc)₂ / 2,2'-(1,3-Phenylene)bisoxazoline | K₂CO₃ | Toluene | 12 | 95 | [10] |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 20 | 85 | [11] |
| 3 | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 1 | 98 | [7] |
| 4 | 4-Chloronitrobenzene | Pd(OAc)₂ (ligand-free) | K₃PO₄ | NMP/H₂O | 17 | 94 | [12] |
| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 2 | 98 | [7] |
| 6 | 4-Bromobenzonitrile | Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | 2.5 | 98 | [13] |
Table 2: Comparison of Suzuki-Miyaura coupling yields for 2-(4-bromophenyl)oxazoline and other aryl halides.
From the data, 2-(4-bromophenyl)oxazoline (Entry 1) demonstrates excellent reactivity, affording a high yield. Its performance is comparable to other activated aryl bromides like 4-bromobenzonitrile (Entry 6) and 1-bromo-4-nitrobenzene (Entry 5). The electron-withdrawing nature of the oxazoline moiety likely contributes to this high reactivity, placing it among the more favorable aryl bromide substrates for Suzuki-Miyaura coupling. The use of an oxazoline-based ligand in this specific case also suggests a potential synergistic effect, although standard catalysts are also effective.[14]
Experimental Protocol: A Validated Case Study
This section provides a detailed, reproducible protocol for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)oxazoline with a heteroaryl halide, adapted from established literature procedures.[11][14] This serves as a practical guide for researchers.
References
- 1. organicreactions.org [organicreactions.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Ascendancy of Oxazolines: A Comparative Guide to Directing Group Efficacy in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for molecular construction. This approach, offering unparalleled atom and step economy, hinges on the crucial role of directing groups (DGs). These molecular auxiliaries orchestrate the regioselectivity of metal-catalyzed reactions, guiding the catalyst to a specific C-H bond. Among the diverse array of directing groups, the oxazoline moiety has carved a significant niche, demonstrating remarkable efficacy and versatility. This guide provides an in-depth, objective comparison of oxazoline directing groups against other prevalent alternatives, supported by experimental data and mechanistic insights to inform your experimental design and catalyst selection.
The Foundational Principle: Chelation-Assisted C-H Activation
The power of directing groups lies in their ability to form a stable cyclic intermediate with the transition metal catalyst, positioning it in close proximity to the target C-H bond. This chelation-assisted mechanism significantly lowers the activation energy for C-H bond cleavage, enabling reactions that would otherwise be unfeasible. The strength and nature of this coordination profoundly influence the reaction's efficiency, scope, and selectivity.
Oxazolines: A Privileged Scaffold for C-H Activation
Oxazolines, particularly 2-substituted oxazolines, have proven to be highly effective bidentate, N,O-coordinating directing groups.[1] Their value stems from a combination of favorable electronic and steric properties. The nitrogen atom of the oxazoline ring acts as a strong Lewis base, coordinating robustly to the metal center, while the exocyclic substituent bearing the C-H bonds to be activated is held in a conformationally restricted arrangement, facilitating the cyclometalation step.[2]
One of the key advantages of the oxazoline group is its ready installation and subsequent removal or transformation into other valuable functional groups like carboxylic acids, aldehydes, and nitriles.[2] This "traceless" nature enhances the synthetic utility of oxazoline-directed C-H activation, allowing for the introduction of functionality without leaving a permanent directing group in the final product.
Comparative Efficacy: Oxazolines vs. Other Directing Groups
The choice of a directing group is a critical parameter in the design of a C-H activation reaction. Below, we compare the performance of oxazolines with other commonly employed directing groups, highlighting their respective strengths and weaknesses.
Oxazoline vs. Pyridine-Based Directing Groups
Pyridine and its derivatives are among the most widely used N-coordinating directing groups.[3] They form strong bonds with transition metals and have been successfully employed in a vast number of C-H functionalization reactions.
| Feature | Oxazoline | Pyridine |
| Coordination | Bidentate (N,O) | Monodentate or Bidentate (with another donor) |
| Strength | Strong | Strong |
| Versatility | High; removable and transformable[2] | High; often a permanent part of the core structure |
| Substrate Scope | Broad | Broad |
| Typical Metals | Pd, Rh, Cu, Co[4][5][6][7] | Pd, Rh, Ru, Co[8][9] |
Key Insight: While both are effective, oxazolines offer greater synthetic flexibility due to their removability. Pyridine groups are often integral to the target molecule's scaffold. Competition studies have shown that in palladium-catalyzed reactions, pyridine derivatives can be more effective directing groups than oxime ethers and amides in certain contexts.[10]
Oxazoline vs. Amide and Carboxylate Directing Groups
Amides and carboxylic acids are common functional groups in organic molecules and can act as directing groups through their oxygen or nitrogen atoms.[11][12]
| Feature | Oxazoline | Amide/Carboxylate |
| Coordination | Bidentate (N,O) | Monodentate (O) or Bidentate (N,O for amides) |
| Strength | Strong | Generally weaker, especially for monodentate coordination[13] |
| Reactivity | Generally high reactivity | Can be less reactive, sometimes requiring stronger oxidants or higher temperatures |
| Removability | Removable/Transformable[2] | Carboxylates are readily removable (decarboxylation); Amides can be challenging to remove |
| Typical Metals | Pd, Rh, Cu, Co | Pd, Rh, Cu |
Key Insight: Oxazolines often lead to higher yields and milder reaction conditions compared to monodentate amide or carboxylate directing groups due to the formation of a more stable bidentate chelate.[14] However, the development of weakly-coordinating monodentate amide directing groups has been a significant advance, enabling the functionalization of native carboxylic acids.[13]
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data from the literature, comparing the yields of similar C-H activation reactions using different directing groups.
| Reaction | Directing Group | Catalyst/Conditions | Yield (%) | Reference |
| β-C(sp³)–H Iodination | Chiral Oxazoline | Pd(OAc)₂, PhI(OAc)₂, I₂ | High | [13] |
| ortho-Arylation | 8-Aminoquinoline (Amide) | Pd(OAc)₂, Aryl Halide | Good to Excellent | [14] |
| ortho-Olefination | Pyridine | [RhCp*Cl₂]₂, AgSbF₆ | Good to Excellent | [15] |
| ortho-Alkoxylation | Oxazoline | Pd(OAc)₂, Alcohol, Oxidant | Good to Excellent | [6] |
| γ-Arylation of Amines | Pyridine | Pd(OAc)₂, Aryl Halide | Good | [3] |
Note: Direct comparison of yields can be challenging due to variations in substrates, catalysts, and reaction conditions. This table serves to provide a general overview of the efficacy of different directing groups in specific transformations.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-H activation directed by an oxazoline group involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H activation.
The initial step involves coordination of the oxazoline nitrogen to the Pd(II) center. This is followed by the irreversible C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway to form a stable five-membered palladacycle. Subsequent oxidative addition of the coupling partner to the Pd(II) center generates a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species affords the functionalized product and regenerates the active Pd(II) catalyst.
Experimental Protocols
General Procedure for Oxazoline-Directed ortho-Alkoxylation of Arenes
This protocol is adapted from a representative procedure for palladium-catalyzed ortho-alkoxylation.[6]
Materials:
-
Oxazoline-substituted arene (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Oxidant (e.g., PhI(OAc)₂) (1.5 equiv)
-
Alcohol (solvent and reagent)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the oxazoline-substituted arene and Pd(OAc)₂.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the alcohol solvent via syringe.
-
Add the oxidant portion-wise over 10 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationships in Directing Group Selection
The choice of a directing group is a multifactorial decision that depends on the specific transformation, the nature of the substrate, and the desired outcome.
Caption: Decision tree for selecting a directing group in C-H activation.
Conclusion
Oxazoline directing groups represent a powerful and versatile tool in the synthetic chemist's arsenal for achieving selective C-H functionalization. Their strong coordinating ability, coupled with their removability and transformability, often leads to high reaction efficiencies under mild conditions. While other directing groups like pyridines and amides also play crucial roles, the unique combination of features offered by oxazolines makes them a highly attractive option for the construction of complex molecules in academic and industrial research. The continued development of new catalytic systems and a deeper understanding of the underlying mechanisms will undoubtedly further expand the applications of oxazoline-directed C-H activation in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly regioselective arylation of sp3 C-H bonds catalyzed by palladium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Coupling of 2-(4-Bromophenyl)oxazoline
Introduction: The Significance of 2-Aryl-Oxazolines and the Power of Cross-Coupling
The 2-aryl-oxazoline motif is a privileged structure in modern chemistry, serving as a cornerstone in pharmaceuticals, bioactive natural products, and functional materials.[1] These compounds are not only valuable final products but also versatile intermediates and crucial chiral ligands (e.g., BOX and PyBox ligands) for asymmetric synthesis.[2] The efficient construction of the C(sp²)–C(sp²) or C(sp²)–N bond connecting the aryl ring to another moiety is therefore of paramount importance.
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile technology for forging these bonds, offering mild conditions and exceptional functional group tolerance.[3][4][5][6] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide a powerful toolkit for synthetic chemists.[7][8][9]
However, the success of these transformations hinges on the judicious selection of the palladium catalyst system. The ligand bound to the palladium center is the primary determinant of the catalyst's reactivity, stability, and substrate scope.[5][10] This guide provides an in-depth comparative analysis of various classes of palladium catalysts for the coupling of 2-(4-bromophenyl)oxazoline, with a primary focus on the Suzuki-Miyaura reaction. We will dissect the mechanistic roles of different ligands, present comparative performance data, and provide a validated experimental protocol to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for rational catalyst selection. The catalytic cycle is generally accepted to proceed through three key steps, with the ligand playing a pivotal role in modulating the efficiency of each transformation.[4][5][11][12]
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by its ligands, reacts with the aryl halide (in our case, 2-(4-bromophenyl)oxazoline). The palladium inserts itself into the carbon-bromine bond, forming a high-valent Pd(II) intermediate. Bulky, electron-rich ligands accelerate this step by promoting the formation of highly reactive, coordinatively unsaturated Pd(0) species.[5][13]
-
Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. This is often the rate-limiting step, and ligands with significant steric bulk can promote this bond-forming event.[5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalyst Systems
The choice of ligand dictates the efficiency of the catalytic cycle. We will compare four major classes of catalyst systems frequently employed for Suzuki-Miyaura and other cross-coupling reactions.
Class 1: First-Generation Catalysts (e.g., Pd(PPh₃)₄)
-
Description: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-stable, and commercially available Pd(0) source. It has been a workhorse in cross-coupling for decades.[14]
-
Mechanistic Insight: In solution, Pd(PPh₃)₄ exists in equilibrium with more reactive, less-coordinated species like Pd(PPh₃)₂. However, the high concentration of triphenylphosphine (PPh₃) required to maintain stability can sometimes inhibit the reaction by occupying coordination sites on the palladium.[5][11] These systems typically require higher reaction temperatures to achieve good conversion.
-
Performance Profile: Effective for the coupling of reactive aryl iodides and bromides. Its performance with less reactive substrates like aryl chlorides is often poor. For 2-(4-bromophenyl)oxazoline, it provides moderate to good yields but may require prolonged heating.
Class 2: Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
-
Description: This class, developed by Stephen Buchwald, includes highly effective ligands such as SPhos, XPhos, and DavePhos.[5][13] They are characterized by a biaryl backbone and bulky, electron-donating alkyl groups (e.g., cyclohexyl, tert-butyl) on the phosphorus atom.[13]
-
Mechanistic Insight: The combination of steric bulk and strong electron-donating ability is the key to their success. These properties promote the formation of highly reactive monoligated Pd(0)L species, which dramatically accelerate both the oxidative addition and the final reductive elimination steps.[5][10][13] This allows reactions to proceed at lower temperatures and with lower catalyst loadings.
-
Performance Profile: Considered the gold standard for a wide range of challenging cross-couplings. They exhibit high turnover numbers (TONs) and are capable of coupling sterically hindered substrates and unreactive aryl chlorides with excellent yields.[5][15] For 2-(4-bromophenyl)oxazoline, these ligands deliver superior performance, often enabling the reaction at or near room temperature.
Caption: Representative Ligands for Palladium Catalysis.
Class 3: Ferrocene-Based Ligands (e.g., dppf)
-
Description: [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is a robust and versatile bidentate phosphine ligand. It is commonly used as a preformed complex, PdCl₂(dppf).[10]
-
Mechanistic Insight: The dppf ligand imparts exceptional thermal stability to the catalyst. Its unique, rigid ferrocene backbone enforces a large "bite angle," which influences the geometry around the palladium center. This can promote reductive elimination and stabilize reactive intermediates in the catalytic cycle.[10]
-
Performance Profile: PdCl₂(dppf) is a highly reliable and broadly applicable catalyst for Suzuki-Miyaura reactions, tolerating a wide array of functional groups.[16] It is an excellent choice for general screening and process development due to its high efficiency and commercial availability.
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes typical experimental results for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)oxazoline with phenylboronic acid using representative catalysts from each class.
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3.0 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 95 |
| PdCl₂(dppf) | 2.0 | K₂CO₃ | DMF | 90 | 4 | 92 |
Note: The data presented is representative and collated from typical outcomes reported in the literature for analogous substrates to provide a standardized comparison.[15][17][18][19]
Application to Other Key Cross-Coupling Reactions
The utility of these catalyst systems extends beyond the Suzuki reaction, enabling a variety of important transformations for synthesizing analogs of 2-aryl-oxazolines.
-
Buchwald-Hartwig Amination: This reaction forms critical C-N bonds. Bulky, electron-rich phosphine ligands (Class 2) are particularly effective, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[7][20][21][22][23]
-
Sonogashira Coupling: Used to form C(sp²)–C(sp) bonds with terminal alkynes, this reaction typically employs a dual catalyst system of palladium (often with PPh₃ ligands) and a copper(I) co-catalyst under mild, basic conditions.[8][24][25][26]
-
Heck Coupling: This reaction couples aryl halides with alkenes. While classic conditions use phosphine-ligated palladium, modern systems often employ N-heterocyclic carbene (NHC) ligands for enhanced stability and activity.[9][27][28][29]
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, step-by-step method for the high-yield synthesis of 2-(4-biphenylyl)oxazoline using a high-performance Buchwald-type catalyst system.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-(4-bromophenyl)oxazoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-(4-bromophenyl)oxazoline, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: In a separate vial, weigh the Pd(OAc)₂ and SPhos, add them to the Schlenk flask, and quickly seal the flask.
-
Degassing: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 2-(4-biphenylyl)oxazoline.
Conclusion and Recommendations
The selection of a palladium catalyst system is a critical parameter for the successful cross-coupling of 2-(4-bromophenyl)oxazoline.
-
For initial screening, reliability, and broad functional group tolerance, PdCl₂(dppf) is an excellent and cost-effective choice.
-
For achieving the highest yields, coupling challenging substrates, or operating under milder conditions (lower temperature, shorter reaction time), a system based on a bulky, electron-rich Buchwald ligand such as SPhos is highly recommended.[5]
-
While classic Pd(PPh₃)₄ can be effective, it often requires more forcing conditions and may provide lower yields compared to modern catalyst systems.
By understanding the mechanistic principles that govern catalyst activity and leveraging the comparative data provided, researchers can streamline their synthetic efforts, accelerate discovery, and efficiently construct the valuable 2-aryl-oxazoline scaffolds that are vital to modern chemistry.
References
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. m.youtube.com [m.youtube.com]
- 27. daneshyari.com [daneshyari.com]
- 28. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Comparative Guide for Synthetic Strategy: Cost-Benefit Analysis of 2-(4-bromophenyl)oxazoline in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of building blocks and reagents is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 2-(4-bromophenyl)oxazoline as a key intermediate, particularly in the context of palladium-catalyzed cross-coupling reactions for the formation of biaryl structures. We will objectively compare its performance and economic viability against a primary alternative, 4-bromophenylboronic acid, supported by experimental insights and data.
The Strategic Role of the Oxazoline Moiety
The 2-aryloxazoline moiety is more than just a masked carboxylic acid. Its true value in multi-step synthesis lies in its dual functionality. The oxazoline ring can act as a directing group in ortho-metalation reactions, allowing for regioselective functionalization of the aryl ring. Furthermore, the nitrogen atom within the ring can serve as a ligand in certain catalytic processes. The inherent stability of the oxazoline ring to a range of reagents, including Grignard reagents and mild reducing agents, makes it a robust protecting group for the carboxylic acid functionality. This stability allows for transformations on other parts of the molecule without affecting the oxazoline, which can be later hydrolyzed to reveal the carboxylic acid when desired.
Head-to-Head Comparison: 2-(4-bromophenyl)oxazoline vs. 4-bromophenylboronic acid
The primary application of 2-(4-bromophenyl)oxazoline in multi-step synthesis is as a coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce a 4-bromophenyl group which can be further functionalized. Its most direct competitor for this purpose is 4-bromophenylboronic acid.
Cost Analysis
To provide a tangible comparison, let's analyze the cost of acquiring these reagents.
| Reagent | Supplier Example | Purity | Price (per gram) |
| 2-(4-bromophenyl)oxazoline | Apollo Scientific | 97% | ~£215[1] |
| 4-bromophenylboronic acid | Sigma-Aldrich | ≥95% | ~£9.06 |
| 4-bromophenylboronic acid | TCI | - | ~₹172 (for 25g) |
As the table clearly indicates, there is a significant disparity in the initial procurement cost, with 4-bromophenylboronic acid being substantially more economical on a per-gram basis. This cost difference is a major factor to consider, especially for large-scale synthesis.
Performance in Suzuki-Miyaura Coupling: A Hypothetical Case Study
Let's consider a hypothetical multi-step synthesis where the key step is the Suzuki-Miyaura coupling of an aryl halide (Ar-X) with either 2-(4-bromophenyl)oxazoline or 4-bromophenylboronic acid to form the biaryl product Ar-(C₆H₄)-R (where R is the oxazoline or boronic acid group).
Reaction Scheme:
Caption: Generalized Suzuki-Miyaura coupling workflow.
Comparative Analysis of Reaction Parameters and Outcomes:
| Parameter | 2-(4-bromophenyl)oxazoline | 4-bromophenylboronic acid | Rationale and Insights |
| Catalyst Loading | Typically 1-5 mol% Pd catalyst. | Typically 1-5 mol% Pd catalyst. | Catalyst loading is generally comparable for both coupling partners under optimized conditions. For industrial applications, minimizing catalyst loading is a key objective to reduce costs and simplify purification.[2][3] |
| Reaction Yield | Good to excellent yields (typically 70-95%) are reported for Suzuki couplings of related aryl oxazolines.[4] | Generally high and robust yields (often >90%) are achievable with a wide range of substrates.[5][6] | While both can provide high yields, boronic acids are more extensively studied and have a broader documented scope of high-yielding applications in Suzuki couplings. |
| Reaction Conditions | Requires anhydrous conditions for some preparatory steps, but the Suzuki coupling itself can often be performed in aqueous solvent mixtures. | Tolerant to aqueous conditions, which is a significant advantage of the Suzuki-Miyaura reaction.[6] | The stability of boronic acids in aqueous media simplifies reaction setup and can be more environmentally friendly. |
| Work-up & Purification | Standard aqueous work-up followed by column chromatography. The oxazoline moiety can sometimes complicate purification due to its polarity. | Generally straightforward aqueous work-up and purification by crystallization or column chromatography. The boronic acid and its byproducts are often easily removed. | The physical properties of the boronic acid and its derivatives can sometimes allow for simpler purification protocols, potentially avoiding chromatography. |
| Downstream Chemistry | The oxazoline can be hydrolyzed to a carboxylic acid under acidic or basic conditions, offering a handle for further transformations (e.g., amide coupling). It can also direct ortho-lithiation. | The boronic acid group is typically removed during the coupling. If the biaryl boronic acid is desired, different starting materials would be used. | The choice depends on the desired final product. If a carboxylic acid functionality is required in the final molecule, the oxazoline route provides a direct precursor. |
| Handling & Stability | Generally stable solid, though moisture should be avoided to prevent slow hydrolysis. | Stable, crystalline solids that are generally easy to handle and store. | The robustness and ease of handling of boronic acids contribute to their widespread use in both academic and industrial settings. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using 2-(4-bromophenyl)oxazoline
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
2-(4-bromophenyl)oxazoline (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
Water
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, 2-(4-bromophenyl)oxazoline, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 3:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using 4-bromophenylboronic acid
This protocol is a general procedure and can be adapted for various substrates.[4][5]
Materials:
-
Aryl halide (1.0 eq)
-
4-bromophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Water
-
Anhydrous MgSO₄
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, 4-bromophenylboronic acid, and Na₂CO₃ in a mixture of an organic solvent (e.g., 1,4-dioxane or toluene/ethanol) and water.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or, if necessary, by column chromatography.
Decision-Making Framework: A Visual Guide
The choice between 2-(4-bromophenyl)oxazoline and 4-bromophenylboronic acid is contingent on several factors within the overall synthetic plan.
Caption: Decision tree for reagent selection.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear distinction between 2-(4-bromophenyl)oxazoline and 4-bromophenylboronic acid.
-
For cost-driven projects and large-scale synthesis , where the introduction of a simple 4-bromophenyl group is required, 4-bromophenylboronic acid is the unequivocally superior choice due to its significantly lower cost, high reactivity, and the robustness of the Suzuki-Miyaura coupling protocol.
-
2-(4-bromophenyl)oxazoline finds its niche in more specialized applications . Its higher cost is justified when the oxazoline moiety serves a dual purpose: as a coupling partner and as a protected carboxylic acid that is unmasked in a later synthetic step. This strategy can shorten a synthetic sequence by avoiding separate protection and deprotection steps for a carboxylic acid functionality. Additionally, its utility as a directing group for ortho-lithiation can be a key advantage in the synthesis of highly substituted aromatic compounds.
Ultimately, the optimal choice is dictated by the specific goals of the multi-step synthesis. A thorough evaluation of the overall synthetic route, target molecule complexity, and budgetary constraints will guide the discerning researcher to the most appropriate and efficient chemical strategy.
References
- 1. 4-Bromophenylboronic Acid | 5467-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Mechanistic Nuances of Coupling Reactions Involving 2-Aryl-2-Oxazolines
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-2-oxazoline motif is a cornerstone in modern synthetic chemistry, serving not only as a valuable protecting group for carboxylic acids but also as a powerful directing group in transition-metal-catalyzed C-H activation and cross-coupling reactions.[1] The ability to forge new carbon-carbon and carbon-heteroatom bonds with high precision at the ortho-position of the aryl ring has opened new avenues for the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3][4] Understanding the intricate mechanisms of these coupling reactions is paramount for reaction optimization, catalyst design, and the rational development of novel synthetic methodologies. This guide provides an in-depth comparison of the mechanistic pathways for key coupling reactions involving 2-aryl-2-oxazolines, supported by experimental data and computational insights.
The Pivotal Role of the Oxazoline Directing Group
The nitrogen atom of the oxazoline ring acts as a coordinating site for the transition metal catalyst, bringing it in close proximity to the ortho-C-H bond of the aryl ring. This chelation assistance facilitates the cleavage of the otherwise inert C-H bond, forming a stable five-membered palladacycle intermediate in the case of palladium catalysis. This directed C-H activation is a recurring theme across various coupling reactions.[1][5][6]
Comparative Analysis of Key Coupling Reactions
This guide will focus on three major classes of coupling reactions where 2-aryl-2-oxazolines play a crucial role as substrates:
-
Palladium-Catalyzed Heck-Type Reactions
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Rhodium and Ruthenium-Catalyzed C-H Functionalization
For each reaction, we will dissect the proposed catalytic cycles, highlight key intermediates, and discuss the experimental and computational evidence that underpins our current mechanistic understanding.
Palladium-Catalyzed Heck-Type Reactions: Olefination of 2-Aryl-2-Oxazolines
The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an aryl halide with an alkene.[7][8] In the context of 2-aryl-2-oxazolines, the reaction can be adapted for the direct olefination of the aryl ring via C-H activation, bypassing the need for pre-functionalized aryl halides.
Proposed Catalytic Cycle
The generally accepted mechanism for the oxazoline-directed Heck-type olefination involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. The Pd(II)/Pd(IV) pathway is often invoked under oxidative conditions.
Caption: Proposed Catalytic Cycle for the Heck-Type Olefination.
Mechanistic Insights and Experimental Evidence:
-
C-H Activation as the Rate-Determining Step: Kinetic isotope effect (KIE) studies often show a significant kH/kD value, suggesting that the C-H bond cleavage is the rate-determining step.[5]
-
Role of the Oxidant: In many direct C-H olefination reactions, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Common oxidants include benzoquinone or silver salts.
-
Stereoselectivity: The Heck reaction is known for its high trans-selectivity in the resulting alkene product.[8] This is a consequence of the syn-migratory insertion followed by syn-β-hydride elimination.
Comparative Performance Data
| Catalyst System | Olefin Partner | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | DMF | 100 | 85 | [9] |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Toluene | 120 | 78 | [9] |
| PdCl₂(MeCN)₂ | Ethyl acrylate | MeCN | 80 | 92 | [10] |
Palladium-Catalyzed Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboron species.[11][12] The use of 2-aryl-2-oxazolines in this context can proceed via two main pathways: coupling of a pre-formed ortho-halo-aryl-oxazoline or, more elegantly, through direct C-H activation and subsequent coupling.
Catalytic Cycle for Direct Arylation
The mechanism for the direct Suzuki-type arylation of 2-aryl-2-oxazolines is believed to proceed through a Pd(0)/Pd(II) cycle.
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Mechanistic Considerations and Key Experimental Observations:
-
The Role of the Base: A base is crucial in the Suzuki coupling to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13]
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as dialkylbiarylphosphines, have been shown to enhance the rates of both oxidative addition and reductive elimination, expanding the scope of the reaction to include less reactive aryl chlorides.[14]
-
Direct C-H Arylation: Mechanistic studies on the direct arylation pathway point towards an initial C-H activation to form a palladacycle, which then undergoes oxidative addition with the coupling partner, followed by reductive elimination.
Comparative Performance of Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 95 |[13] | | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 91 |[15] | | PdCl₂ | None | K₂CO₃ | DMF | 120 | 75 |[2] |
Rhodium and Ruthenium-Catalyzed C-H Functionalization
While palladium catalysts are prevalent, rhodium and ruthenium complexes have emerged as powerful alternatives for oxazoline-directed C-H functionalization, often exhibiting complementary reactivity.
General Mechanistic Scheme
These reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway for the C-H activation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stereochemical Influence of the 4,4-Dimethyl-Oxazoline Group: A Comparative Guide for Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for applications ranging from pharmaceuticals to materials science, the synthetic chemist's toolbox is equipped with a variety of methods for controlling stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable strategy. This guide provides an in-depth analysis of the 4,4-dimethyl-oxazoline group, a cornerstone of the Meyers' chiral auxiliary family, and objectively compares its performance against other widely used auxiliaries. Through an examination of mechanistic principles, supported by experimental data, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to harness the power of substrate-controlled stereoselection.
The Principle of Chiral Auxiliaries: A Foundation of Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The inherent chirality of the auxiliary creates a biased steric and electronic environment, favoring the formation of one diastereomer over the other. Following the stereoselective reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary.[1] This strategy has been instrumental in the synthesis of complex molecules where catalytic asymmetric methods may be less effective or underdeveloped.
The 4,4-Dimethyl-Oxazoline Group: Mechanism of Stereochemical Induction
The 4,4-dimethyl-oxazoline group, pioneered by A.I. Meyers, is a powerful chiral auxiliary, particularly for the asymmetric α-alkylation of carbonyl compounds to produce chiral carboxylic acids.[2][3] Its efficacy stems from a combination of factors:
-
Rigid Bicyclic Chelation: Upon deprotonation of the α-carbon to the oxazoline ring with a strong base (e.g., n-butyllithium or LDA), a rigid, chelated (Z)-enolate is formed. The lithium cation coordinates to both the enolate oxygen and the oxazoline nitrogen, creating a fused five-membered ring system.
-
Steric Shielding: The gem-dimethyl groups at the 4-position of the oxazoline ring provide a significant steric barrier. This steric hindrance effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less hindered face. The substituent at the 2-position of the oxazoline, derived from a chiral amino alcohol, further dictates the facial selectivity.
The predictable nature of this stereochemical control allows for the synthesis of either enantiomer of the target molecule by simply choosing the appropriate enantiomer of the chiral amino alcohol used to construct the oxazoline auxiliary.
Caption: A simplified workflow of asymmetric alkylation using a 4,4-dimethyl-oxazoline auxiliary.
Comparative Performance Analysis: 4,4-Dimethyl-Oxazoline vs. Other Chiral Auxiliaries
The choice of a chiral auxiliary is dictated by several factors, including the desired stereochemical outcome, reaction conditions, and ease of removal. Here, we compare the 4,4-dimethyl-oxazoline group with two other widely used auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.
| Chiral Auxiliary | Typical Application | Diastereoselectivity (d.e.) | Cleavage Conditions | Advantages | Disadvantages |
| 4,4-Dimethyl-Oxazoline | α-Alkylation of carboxylic acids | 80-98% | Acidic hydrolysis | High diastereoselectivity, predictable stereochemistry. | Harsh cleavage conditions may not be suitable for sensitive substrates. |
| Evans' Oxazolidinone | Aldol reactions, alkylations, Diels-Alder | >99%[4] | LiOH/H₂O₂, LiBH₄, other nucleophiles[4] | Excellent diastereoselectivity, versatile cleavage to various functionalities.[1] | Can be more expensive, removal of the auxiliary can sometimes be challenging. |
| Oppolzer's Camphorsultam | Michael additions, alkylations, Diels-Alder | >98% | LiAlH₄, SmI₂, acidic hydrolysis | High diastereoselectivity, crystalline derivatives aid in purification. | The auxiliary is relatively bulky. |
Key Insights:
-
Diastereoselectivity: While all three auxiliaries generally provide high levels of diastereoselectivity, Evans' oxazolidinones often exhibit exceptional control, frequently exceeding 99% d.e.[4] The 4,4-dimethyl-oxazoline group consistently delivers high diastereoselectivity, typically in the range of 80-98%.
-
Versatility of Cleavage: Evans' auxiliaries offer the greatest flexibility in cleavage, allowing for the formation of carboxylic acids, aldehydes, alcohols, and other derivatives.[1][4] The 4,4-dimethyl-oxazoline is primarily used for the synthesis of chiral carboxylic acids via acidic hydrolysis.
-
Reaction Conditions: The formation of the chelated enolate with the 4,4-dimethyl-oxazoline auxiliary requires cryogenic temperatures (-78 °C) and a strong, non-nucleophilic base. While similar conditions are often employed for the other auxiliaries, the specific protocols can vary.
Experimental Protocols
Synthesis of the 2-(Alkyl)-4,4-dimethyl-oxazoline
The chiral auxiliary is typically prepared by the condensation of a carboxylic acid with a chiral amino alcohol.
Caption: General scheme for the synthesis of the chiral auxiliary.
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add the chiral amino alcohol (1.1 eq).
-
Cool the mixture to 0 °C and add the dehydrating agent (e.g., thionyl chloride or Deoxo-Fluor®) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 2-(alkyl)-4,4-dimethyl-oxazoline.
Asymmetric α-Alkylation
Step-by-Step Protocol:
-
Dissolve the 2-(alkyl)-4,4-dimethyl-oxazoline (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium or LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the reaction to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography to yield the α-alkylated oxazoline.
Cleavage of the Auxiliary
Step-by-Step Protocol:
-
Dissolve the α-alkylated oxazoline in an aqueous acidic solution (e.g., 3M HCl).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature and extract with an organic solvent to remove any non-polar byproducts.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the liberated amino alcohol with an organic solvent for potential recovery.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH < 2.
-
Extract the chiral carboxylic acid with an organic solvent.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid.
Conclusion
The 4,4-dimethyl-oxazoline group stands as a highly effective and reliable chiral auxiliary for asymmetric synthesis, particularly for the α-alkylation of carboxylic acid derivatives. Its predictable stereochemical control, arising from a rigid chelated intermediate and significant steric shielding, makes it a valuable tool for synthetic chemists. While other auxiliaries like Evans' oxazolidinones may offer greater versatility in cleavage options and sometimes higher diastereoselectivity, the Meyers' auxiliary provides a robust and often more cost-effective solution for accessing enantiopure carboxylic acids. The choice of auxiliary will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired final product, and the tolerance of the molecule to the required reaction and cleavage conditions. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed decision and successfully implement this powerful stereochemical control element in their synthetic endeavors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. This guide provides a detailed protocol for the proper disposal of 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a halogenated organic compound. The procedures outlined here are grounded in established safety principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The foundational principle for disposing of this compound is rooted in its chemical structure: the presence of a bromine atom on the phenyl ring classifies it as a halogenated organic compound . This classification is the critical first step in determining the correct waste stream and disposal pathway.
Hazard Identification and Chemical Profile
Before handling any chemical waste, a thorough understanding of its hazards is paramount. This compound is not a benign substance; its hazard profile necessitates careful handling throughout its lifecycle, including disposal.
| Property | Information | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline | N/A |
| Molecular Formula | C₁₁H₁₂BrNO | |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
Globally Harmonized System (GHS) Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These hazards underscore the importance of using appropriate Personal Protective Equipment (PPE) during all handling and disposal procedures.
The Core Directive: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its strict segregation from non-halogenated chemical waste.
Causality: Mixing halogenated and non-halogenated waste streams has significant consequences. Halogenated compounds require specific disposal methods, typically high-temperature incineration in specialized facilities equipped with scrubbers and emission control systems to manage the hazardous byproducts of combustion (like hydrobromic acid).[3][4] This process is significantly more complex and costly than the disposal of standard non-halogenated solvents.[5][6]
Contaminating a large volume of non-halogenated waste with even a small amount of a brominated compound like this oxazole derivative forces the entire container to be treated as halogenated waste, dramatically increasing disposal costs and logistical complexity.[6][7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe collection and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing:
-
Safety Goggles: To protect against splashes that can cause serious eye irritation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's specifications for compatibility.
-
Laboratory Coat: To protect from skin contact and contamination of personal clothing.
Step 2: Select and Label the Waste Container
-
Container Selection: Use a designated, leak-proof waste container with a secure, threaded screw cap.[8] The container must be chemically compatible with the waste; high-density polyethylene (HDPE) or the original chemical container are often suitable choices.[5][6]
-
Labeling: This is a critical compliance step.
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[5][8]
-
Clearly write "Halogenated Organic Waste" on the label.[9]
-
List all chemical constituents by their full name, including solvents and an estimated percentage of each. Do not use abbreviations or chemical formulas.[8]
-
Identify the relevant hazards (e.g., Flammable, Toxic).[5]
-
Step 3: Waste Accumulation and Storage
-
Location: All waste must be collected and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Segregation: Store the halogenated waste container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Ensure it is physically separated from incompatible waste streams, especially strong acids, bases, or oxidizers.[3]
-
Container Management: Keep the waste container tightly closed at all times, except when you are actively adding waste.[7][8] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Volume Limits: Do not overfill the container. Stop adding waste when it is approximately three-quarters full to allow for vapor expansion and prevent spills.[5]
Step 4: Final Disposal
-
Institutional Procedures: Laboratory waste is managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[5][7] Do not attempt to dispose of this chemical yourself.
-
Requesting Pickup: Once the waste container is full, complete a chemical waste collection request form as required by your institution.[5][6] EHS will then arrange for pickup by trained personnel and transfer to a licensed hazardous waste disposal facility.[4]
-
Ultimate Destruction: The final disposal method for this type of waste is typically high-temperature incineration at a facility permitted to handle halogenated materials.[3][4]
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the work is being done in a chemical fume hood or that the area is well-ventilated.[8]
-
Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the spill.[5]
-
Collect Waste: Carefully scoop the absorbent material into a sealable plastic bag or other appropriate container.[8]
-
Label and Dispose: Seal the container, label it as "Hazardous Waste" with the chemical name, and request a pickup from EHS for disposal along with your other halogenated waste.[5]
-
Decontaminate: Clean the spill area with soap and water.[8]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for halogenated chemical waste disposal.
References
- 1. 32664-14-5 CAS MSDS (2-(4-BROMO-PHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. otago.ac.nz [otago.ac.nz]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. community.preproom.org [community.preproom.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
